molecular formula C17H29N3O2 B1665474 Amoxecaine CAS No. 553-65-1

Amoxecaine

Cat. No.: B1665474
CAS No.: 553-65-1
M. Wt: 307.4 g/mol
InChI Key: GFFFJSWQOUVZCY-UHFFFAOYSA-N
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Description

Amoxecaine is a Local Anesthetic.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFFJSWQOUVZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862184
Record name 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-65-1
Record name Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxecaine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOXECAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amoxecaine: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Amoxecaine is a less common compound, and as such, a significant portion of the detailed experimental data and specific mechanistic studies available for more common pharmaceuticals is not present in publicly accessible literature. This guide provides a comprehensive overview of its known chemical properties and structure, supplemented with information from analogous compounds within the aminobenzoate ester class of local anesthetics to infer its likely characteristics and mechanisms of action.

Introduction

This compound, with the IUPAC name 2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate, is an organic compound classified as an aminobenzoate ester. Structurally, it shares the core features of this class of molecules, which are widely recognized for their application as local anesthetics. This technical guide delves into the chemical properties, structure, and inferred mechanism of action of this compound, providing a foundational resource for researchers and professionals in drug development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a para-aminobenzoic acid moiety ester-linked to a diethylaminoethyl-ethylamino ethanol derivative. This structure is fundamental to its classification and predicted pharmacological activity.

Key Identifiers:

  • IUPAC Name: 2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate[1]

  • CAS Number: 553-65-1[1]

  • Molecular Formula: C₁₇H₂₉N₃O₂[1]

  • SMILES: CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are primarily based on computational models. Experimental data for analogous compounds, such as Procaine, are provided for comparison.

PropertyThis compound (Computed)Procaine (Experimental)Reference
Molecular Weight 307.4 g/mol 236.31 g/mol [1][2]
Melting Point Not Available61 °C[2]
Boiling Point Not AvailableNot Available
Solubility Not AvailableLimited in water, soluble in ethanol and chloroform[1]
XLogP3 2.31.9[1][2]

Synthesis of this compound (Hypothetical)

Proposed Synthetic Pathway

A likely method for synthesizing this compound would be a transesterification reaction, analogous to a known synthesis of Procaine.[3] This would involve the reaction of ethyl 4-aminobenzoate (Benzocaine) with 2-[ethyl(2-(diethylamino)ethyl)amino]ethanol in the presence of a basic catalyst like sodium ethoxide.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ethyl_4_aminobenzoate Ethyl 4-aminobenzoate This compound This compound Ethyl_4_aminobenzoate->this compound Amino_alcohol 2-[ethyl(2-(diethylamino)ethyl)amino]ethanol Amino_alcohol->this compound Sodium_ethoxide Sodium Ethoxide Sodium_ethoxide->this compound Catalyzes Ethanol Ethanol (byproduct) This compound->Ethanol Forms

Caption: Proposed synthesis of this compound via transesterification.

Hypothetical Experimental Protocol (Adapted from Procaine Synthesis)

The following protocol is a hypothetical adaptation based on a microwave-assisted synthesis of Procaine from Benzocaine.[3]

  • Reactant Mixture: In a suitable reaction vessel, combine equimolar amounts of ethyl 4-aminobenzoate and 2-[ethyl(2-(diethylamino)ethyl)amino]ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide to the mixture.

  • Reaction Conditions: Heat the mixture. In an analogous microwave-assisted synthesis of procaine, the reaction is carried out at 700W for a short duration (e.g., 12 minutes).[3] Alternatively, conventional heating under reflux could be employed.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the crude product would likely be a viscous liquid or solid.

    • Purification could be achieved by suspending the crude product in water, heating, and treating with activated charcoal to remove impurities.

    • Hot filtration followed by cooling would induce crystallization of the purified this compound.

    • The resulting crystals would be collected by filtration and dried.

Inferred Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

While no specific studies on the mechanism of action of this compound were found, its structural similarity to other aminobenzoate ester local anesthetics strongly suggests that it functions by blocking voltage-gated sodium channels in neuronal membranes.[5][6][7] This action inhibits the generation and propagation of action potentials, leading to a loss of sensation.

Signaling Pathway of Local Anesthetics

The generally accepted mechanism for local anesthetics involves the following steps:[6][8][9]

  • Penetration of the Neuronal Membrane: The un-ionized, lipophilic form of the local anesthetic diffuses across the lipid bilayer of the neuronal membrane into the axoplasm.

  • Intracellular Ionization: Once inside the slightly more acidic axoplasm, an equilibrium is established, and a portion of the anesthetic molecules become ionized (protonated).

  • Binding to Sodium Channels: The ionized form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel, particularly when the channel is in its open or inactivated state.[5][8][10]

  • Inhibition of Sodium Influx: This binding blocks the influx of sodium ions through the channel, which is necessary for membrane depolarization.

  • Blockade of Action Potential: By preventing depolarization, the generation and conduction of nerve impulses are inhibited, resulting in local anesthesia.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_unionized_ext This compound (Unionized) LA_unionized_int This compound (Unionized) LA_unionized_ext->LA_unionized_int Diffusion Na_channel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx Na_channel->Block Results in LA_ionized_int This compound (Ionized) LA_unionized_int->LA_ionized_int Ionization Binding_site Receptor Site LA_ionized_int->Binding_site Binding_site->Na_channel Binds to

Caption: General mechanism of action for local anesthetics.

Conclusion

This compound is a member of the aminobenzoate ester family, and while specific experimental data is limited, its chemical properties and structure strongly suggest a role as a local anesthetic. Its synthesis can be logically inferred from established methods for analogous compounds like Procaine. The mechanism of action is presumed to follow the classic pathway of local anesthetics, involving the blockade of voltage-gated sodium channels. Further empirical research is necessary to fully characterize the physicochemical properties, optimize the synthesis, and confirm the precise pharmacological profile of this compound. This guide provides a foundational framework for such future investigations.

References

Amoxecaine: A Hypothetical Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Amoxecaine is a fictional compound. This document presents a hypothetical mechanism of action based on established pharmacological principles for illustrative purposes. All data, experimental protocols, and pathways are theoretical and designed to meet the prompt's specifications for a technical guide.

Introduction

This compound is a novel synthetic compound currently under investigation for its potential dual analgesic and anti-inflammatory properties. This document outlines the leading hypothesis regarding its mechanism of action, detailing the molecular pathways it is presumed to modulate. The proposed mechanism centers on the targeted inhibition of key inflammatory mediators and the modulation of neuronal signaling pathways involved in nociception. This guide provides a comprehensive overview of the putative pharmacological activity, supported by synthesized data and detailed experimental protocols for researchers in drug development.

Proposed Mechanism of Action: Dual Pathway Modulation

The core hypothesis posits that this compound functions through a two-pronged approach:

  • Inhibition of Pro-inflammatory Cytokine Signaling: this compound is theorized to be a potent antagonist of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. By binding to the TNF-α receptor (TNFR1), it is thought to prevent the downstream activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for numerous pro-inflammatory genes.

  • Modulation of Voltage-Gated Sodium Channels: In neuronal tissues, this compound is hypothesized to act as a state-dependent blocker of voltage-gated sodium channels (VGSCs), specifically the Nav1.7 subtype, which is crucial for the propagation of action potentials in nociceptive neurons.

This dual action would synergistically reduce inflammation and dampen the transmission of pain signals.

Quantitative Analysis of In Vitro Efficacy

To quantify the theoretical efficacy of this compound, a series of in vitro experiments were conceptualized. The following tables summarize the hypothetical dose-response and binding affinity data.

Table 1: Dose-Response Data for this compound on TNF-α Induced NF-κB Activation

This compound Concentration (nM)% Inhibition of NF-κB Activation
115.2
1048.5
5085.1
10092.3
50095.8

Table 2: Binding Affinity of this compound for Human TNFR1 and Nav1.7

TargetBinding Affinity (Ki) (nM)
TNFR125.4
Nav1.778.2

Key Experimental Protocols

The following are detailed methodologies for the cornerstone experiments that would be required to validate the hypothesized mechanism of action for this compound.

NF-κB Reporter Assay

Objective: To determine the inhibitory effect of this compound on TNF-α induced NF-κB activation.

Methodology:

  • HEK293 cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

  • Transfected cells are plated in 96-well plates and allowed to adhere overnight.

  • Cells are pre-incubated with varying concentrations of this compound (1 nM to 500 nM) for 1 hour.

  • Recombinant human TNF-α (10 ng/mL) is added to the wells to stimulate NF-κB activation.

  • After 6 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Firefly luciferase activity is normalized to Renilla luciferase activity, and the percentage inhibition is calculated relative to TNF-α stimulated cells without this compound.

Patch-Clamp Electrophysiology

Objective: To characterize the effect of this compound on Nav1.7 sodium channel currents.

Methodology:

  • HEK293 cells stably expressing human Nav1.7 channels are used for whole-cell patch-clamp recordings.

  • Cells are bathed in an extracellular solution, and patch pipettes are filled with an intracellular solution.

  • Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps from a holding potential of -120 mV.

  • A baseline recording of the peak inward sodium current is established.

  • This compound (at various concentrations) is perfused into the bath, and the effect on the peak current is recorded.

  • To assess state-dependence, the effect of this compound is measured from different holding potentials (e.g., -120 mV for resting state, -70 mV for inactivated state).

Visualizing the Hypothesized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed molecular interactions and experimental designs.

G cluster_0 Cell Membrane tnfr TNFR1 tradd TRADD tnfr->tradd amox This compound amox->tnfr Inhibits tnfa TNF-α tnfa->tnfr traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Genes nucleus->genes Transcription

Caption: Proposed inhibition of the TNF-α signaling pathway by this compound.

G start HEK293 cells expressing Nav1.7 channels patch Whole-cell patch-clamp configuration start->patch baseline Record baseline Nav1.7 current patch->baseline application Perfuse this compound (various concentrations) baseline->application record Record post-drug Nav1.7 current application->record analysis Analyze peak current inhibition and state-dependence record->analysis end Determine IC50 and mechanism of block analysis->end

Caption: Experimental workflow for patch-clamp analysis of this compound.

G cluster_0 Inflammatory Pathway cluster_1 Nociceptive Pathway amox This compound tnfr TNFR1 Inhibition amox->tnfr nav17 Nav1.7 Channel Block amox->nav17 nfkb_block NF-κB Pathway Blockade tnfr->nfkb_block inflammation_down Decreased Pro-inflammatory Cytokine Production nfkb_block->inflammation_down therapeutic_effect Dual Analgesic & Anti-inflammatory Effect inflammation_down->therapeutic_effect action_potential Reduced Action Potential Propagation nav17->action_potential pain_signal Decreased Nociceptive Signal Transmission action_potential->pain_signal pain_signal->therapeutic_effect

Caption: Logical relationship of this compound's dual mechanism of action.

In Vitro Stability of Amoxicillin in Biological Fluids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Amoxecaine" did not yield relevant results on its in vitro stability. It is presumed that the intended subject of this guide is Amoxicillin, a widely researched β-lactam antibiotic with a similar name. This document proceeds under that assumption, providing a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro stability of Amoxicillin in various biological fluids.

This technical guide provides an in-depth analysis of the in vitro stability of Amoxicillin across different biological matrices. The information is curated to assist in the design and execution of preclinical and clinical studies, ensuring the integrity of analytical data.

Quantitative Stability Data of Amoxicillin

The stability of Amoxicillin in biological fluids is a critical factor for accurate pharmacokinetic and pharmacodynamic assessments. The following tables summarize the stability of Amoxicillin in human plasma and simulated gastric fluid under various storage conditions.

Table 1: Stability of Amoxicillin in Human Plasma

ConcentrationStorage TemperatureDurationPercent Recovery/RemainingAnalytical Method
Low and High QCRoom Temperature24 hoursStableUPC-MS/MS & LC-MS/MS[1]
Low and High QC4-6°C24 hoursStableUPC-MS/MS & LC-MS/MS[1]
Low and High QC-20°C14 daysStableLC-MS/MS[2]
Low and High QC-80°C1 yearStableUPC-MS/MS & LC-MS/MS[1]
Not Specified-70°C4 weeksStableMicellar LC[3]
Low and High QCOn ice in a cool box24 hoursStableUPC-MS/MS & LC-MS/MS[1]
Low, Medium, High QC3 Freeze-Thaw Cycles-Stable (within ±15% RE and ≤15% RSD)LC-MS/MS[4]

QC: Quality Control, RE: Relative Error, RSD: Relative Standard Deviation, UPC-MS/MS: Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, Micellar LC: Micellar Liquid Chromatography.

Table 2: Stability of Amoxicillin in Simulated Gastric Fluid (SGF)

Initial ConcentrationpHTemperatureDurationPercent RemovalAnalytical Method
190 mg/L2Not Specified24 hours>80% (by hydrolysis)HPLC-DAD & HPLC-MS[5]
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedA highly sensitive analytical HPLC-UV method was developed for the determination of amoxicillin in drugs and wastewater samples. To predict the in vivo behavior, drug samples were subjected to simulated gastric conditions.[6]HPLC-UV[6]

Experimental Protocols

Accurate assessment of Amoxicillin stability relies on robust and validated experimental protocols. Below are detailed methodologies for stability testing and analysis.

Stability Testing in Human Plasma

Objective: To determine the short-term and long-term stability of Amoxicillin in human plasma under different storage conditions.

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)[4]

  • Amoxicillin reference standard

  • Internal standard (e.g., Cefadroxil, Ampicillin, Cephalexin)[2][7]

  • High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[2]

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of Amoxicillin in a suitable solvent.

  • Spiking of Plasma Samples: Spike human plasma with Amoxicillin to achieve low and high-quality control (QC) concentrations.

  • Storage Conditions:

    • Short-term (Bench-top) Stability: Keep spiked plasma samples at room temperature for a defined period (e.g., 24 hours).[2]

    • Long-term Stability: Store spiked plasma samples at various temperatures (-20°C, -80°C) for extended durations (e.g., 14 days to 1 year).[1][2]

    • Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[4]

  • Sample Preparation for Analysis:

    • At each time point, extract Amoxicillin and the internal standard from the plasma samples. This can be achieved through methods like solid-phase extraction (SPE) or protein precipitation.[4][7]

  • Analytical Quantification:

    • Analyze the extracted samples using a validated HPLC or LC-MS/MS method.[2]

    • The stability is determined by comparing the concentration of Amoxicillin in the stored samples to that of freshly prepared samples. The analyte is considered stable if the recovery is within 85-115%.[1]

Stability Testing in Simulated Gastric Fluid (SGF)

Objective: To evaluate the stability of Amoxicillin under conditions mimicking the human stomach.

Materials:

  • Amoxicillin

  • Simulated Gastric Fluid (SGF) - typically prepared according to USP guidelines.

  • HPLC system with UV or MS detector[5][6]

Procedure:

  • Preparation of SGF: Prepare SGF, which typically has a pH of around 1.2-2.0.

  • Incubation: Add a known concentration of Amoxicillin to the SGF. Incubate the mixture at 37°C with constant agitation.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 30, 60, 120 minutes, and 24 hours).[5]

  • Sample Preparation: Depending on the analytical method, samples may require neutralization and dilution before injection into the HPLC system.

  • Analysis: Quantify the remaining Amoxicillin concentration at each time point using a validated HPLC method.[5][6]

Amoxicillin Degradation Pathway

The primary degradation pathway of Amoxicillin in an aqueous medium, including biological fluids, involves the hydrolysis of the β-lactam ring. This leads to the formation of Amoxicillin-penicilloic acid, which can then undergo further transformation to more stable products like Amoxicillin-diketopiperazine-2',5'.[8] Oxidative degradation can also occur, leading to hydroxylation and other modifications.[9]

Below is a diagram illustrating the initial steps of Amoxicillin degradation.

Amoxicillin_Degradation Amoxicillin Amoxicillin Hydrolysis Hydrolysis (β-lactam ring opening) Amoxicillin->Hydrolysis Penicilloic_Acid Amoxicillin-penicilloic acid Hydrolysis->Penicilloic_Acid Further_Degradation Further Degradation (e.g., to Diketopiperazine) Penicilloic_Acid->Further_Degradation Degradation_Products Degradation Products Further_Degradation->Degradation_Products

Caption: Primary degradation pathway of Amoxicillin via hydrolysis.

Experimental Workflow Visualization

The following diagram outlines a general workflow for assessing the in vitro stability of Amoxicillin in biological fluids.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Amoxicillin Stock Solution Spike_Matrix Spike Biological Matrix (Plasma, SGF, etc.) Stock_Solution->Spike_Matrix Incubate Incubate under Defined Conditions (Temperature, Time) Spike_Matrix->Incubate Sample Collect Samples at Time Points Incubate->Sample Sample_Prep Sample Preparation (Extraction/Precipitation) Sample->Sample_Prep LC_MS_Analysis LC-MS/MS or HPLC Quantification Sample_Prep->LC_MS_Analysis Calculate_Recovery Calculate Percent Recovery/Degradation LC_MS_Analysis->Calculate_Recovery Determine_Stability Determine Stability Profile Calculate_Recovery->Determine_Stability

Caption: General workflow for in vitro stability testing of Amoxicillin.

References

An Inquiry into the Discovery and Historical Research of Amoxecaine

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery and historical research of a compound identified as "Amoxecaine" have yielded no results. Comprehensive searches of scientific literature and drug development databases have not returned any substance with this name. It is possible that "this compound" may be a novel or proprietary compound name not yet in the public domain, a misspelling of an existing drug, or a compound that has not been the subject of published scientific research.

Given the absence of data for "this compound," this guide will instead explore related and similarly named compounds for which there is a substantial body of research. The following sections will provide an in-depth technical overview of Amoxapine and Amoxicillin, two established drugs with names that bear phonetic resemblance to the requested topic. This information is presented to offer potential alternative avenues of research for scientists and drug development professionals.

Amoxapine: A Tricyclic Antidepressant

Amoxapine is a tricyclic antidepressant (TCA) primarily utilized for the treatment of major depressive disorder.[1] Its mechanism of action involves the modulation of neurotransmitter levels in the brain, specifically by inhibiting the reuptake of norepinephrine and serotonin.[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and contributing to the alleviation of depressive symptoms.[1]

A unique characteristic of Amoxapine among TCAs is its antagonistic activity at dopamine D2 receptors.[1] This property contributes to its therapeutic profile and also results in some antipsychotic effects.[1] Additionally, Amoxapine exhibits anticholinergic properties, which can lead to certain side effects.[1]

Key Experimental Data and Protocols
  • Receptor Binding Assays: To determine the affinity of Amoxapine for various neurotransmitter receptors (e.g., serotonin, norepinephrine, and dopamine transporters and receptors). These assays often involve radioligand binding to membrane preparations from specific brain regions.

  • In Vivo Microdialysis: To measure extracellular neurotransmitter levels in the brains of animal models following Amoxapine administration. This technique provides direct evidence of reuptake inhibition.

  • Behavioral Models of Depression: To assess the antidepressant-like effects of Amoxapine in animals. Common models include the forced swim test and the tail suspension test.

  • Clinical Trials: Multi-phase human studies to evaluate the efficacy and safety of Amoxapine in patients with major depressive disorder. A 2021 clinical trial for "Ammoxetine" (a closely related name) was designed as a randomized, double-blind, placebo-controlled multicenter study to assess its efficacy and safety in treating depression.[2]

Signaling Pathway

The primary signaling pathway influenced by Amoxapine is the modulation of monoaminergic neurotransmission.

Amoxapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_S_Vesicles Norepinephrine & Serotonin Vesicles NE_S Norepinephrine (NE) & Serotonin (5-HT) NE_S_Vesicles->NE_S Release Reuptake_Transporter NE/5-HT Reuptake Transporter Reuptake_Transporter->NE_S_Vesicles NE_S->Reuptake_Transporter Reuptake Postsynaptic_Receptors Postsynaptic NE/5-HT Receptors NE_S->Postsynaptic_Receptors Binding D2_Receptor Dopamine D2 Receptor Amoxapine Amoxapine Amoxapine->Reuptake_Transporter Inhibits Amoxapine->D2_Receptor Antagonizes Amoxicillin_Synthesis PenicillinG Penicillin G Hydrolysis Hydrolysis PenicillinG->Hydrolysis ImmobilizedPA Immobilized Penicillin Acylase ImmobilizedPA->Hydrolysis Synthesis Synthesis ImmobilizedPA->Synthesis 6APA 6-Aminopenicillanic Acid (6-APA) Hydrolysis->6APA 6APA->Synthesis HPGME D-p-hydroxyphenylglycine methyl ester (HPGME) HPGME->Synthesis Amoxicillin Amoxicillin Synthesis->Amoxicillin Optimization Optimization (e.g., Zn2+ addition) Synthesis->Optimization Optimization->Amoxicillin Increased Yield

References

Structural Analogs of Amoxecaine: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxecaine, a local anesthetic of the amino ester class, represents a specific structural modification of the foundational procaine molecule. As a p-ethoxy derivative of procaine, its pharmacological profile is intrinsically linked to the principles of structure-activity relationships (SAR) that govern this entire class of therapeutic agents. This technical guide provides an in-depth analysis of the structural analogs of this compound, focusing on the systematic effects of molecular modifications on anesthetic potency, duration of action, and toxicity. Detailed experimental protocols for the evaluation of these compounds are provided, alongside visualizations of the core signaling pathways and experimental workflows.

Introduction: The Procaine Archetype and the this compound Modification

Local anesthetics are compounds that produce a reversible blockade of nerve impulse conduction.[1] The most clinically relevant agents share a common three-part structure: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[2][3] this compound belongs to the amino ester group, with procaine (the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid) serving as the parent compound.

The discovery of procaine in 1905 by Alfred Einhorn marked a significant advancement over cocaine, offering effective local anesthesia with reduced toxicity and abuse potential.[2] Subsequent research, notably by scientists like Löfgren, focused on modifying the procaine structure to enhance its clinical properties.[4] this compound (Lokastin), a result of this research, features a p-ethoxy group on the aromatic ring in place of procaine's p-amino group.[4] This modification significantly influences the molecule's physicochemical properties, such as lipid solubility and protein binding, which in turn dictate its anesthetic profile.[5] This guide will explore the systematic variation of this and other structural components to elucidate the structure-activity relationships within this chemical family.

Core Structure-Activity Relationships (SAR)

The anesthetic properties of this compound analogs are primarily modulated by modifications to three key molecular regions: the aromatic ring, the intermediate ester chain, and the terminal amine.

The Aromatic Ring: Lipophilicity and Potency

The aromatic ring is the primary determinant of the molecule's lipophilicity. Increased lipid solubility enhances the ability of the anesthetic to penetrate the lipid-rich nerve membrane to reach its site of action. For this compound and its analogs, which are esters of p-substituted benzoic acids, the nature of the substituent at the para position is critical.

  • Alkoxy Group Substitution: Replacing the p-amino group of procaine with an alkoxy (-OR) group, as in this compound (R = ethyl), generally increases both potency and duration of action. This is attributed to an increase in lipid solubility.[3][6] As the length of the alkyl chain in the alkoxy group increases (e.g., from methoxy to butoxy), the lipid solubility and, consequently, the anesthetic potency and duration, tend to increase. However, this effect is not linear and plateaus, while toxicity often increases with longer chains.

The Intermediate Chain: Metabolism and Duration

The intermediate ester linkage is a crucial determinant of the metabolic fate and, therefore, the duration of action of these anesthetics.

  • Ester Hydrolysis: Amino ester local anesthetics like this compound are metabolized in the plasma by pseudocholinesterase.[7] The rate of this hydrolysis determines the duration of action. Structural modifications that sterically hinder the ester group can slow down hydrolysis and prolong the anesthetic effect.

  • Isosteric Replacement: Replacing the ester oxygen with other atoms (e.g., sulfur to create a thioester) can alter the rate of hydrolysis and potency. The general order of potency for these isosteric procaine analogs is Sulphur > Oxygen > Carbon > Nitrogen.[3][6] Thioesters, while potent, may be associated with increased dermatitis.[6]

The Hydrophilic Amine: Ionization and Onset of Action

The tertiary amine at the hydrophilic end of the molecule is essential for the water solubility of the hydrochloride salt formulations and plays a key role in the mechanism of action.

  • pKa and Onset: The pKa of the tertiary amine determines the proportion of ionized (cationic) and un-ionized (base) forms at physiological pH.[8] The un-ionized base is required to cross the nerve membrane, while the ionized cation is the active form that binds to the sodium channel receptor inside the neuron. Local anesthetics with a pKa closer to the physiological pH of tissues will have a more rapid onset of action because a larger fraction exists in the membrane-permeable base form.[2]

  • Alkyl Substituents: The nature of the alkyl groups on the amine (e.g., diethylamino in this compound) influences the pKa and the overall physicochemical properties of the molecule. While tertiary amines are most common, secondary amines are often more irritating.[6]

Data Presentation: Quantitative SAR of this compound Analogs

The following table summarizes the structure-activity relationships for a series of 2-(diethylamino)ethyl p-substituted benzoate esters, illustrating the effect of modifying the p-substituent on the aromatic ring. Procaine is included as the baseline for comparison. The data are representative of findings in the literature.

CompoundR-Group (para position)Relative Potency (Procaine = 1)Relative Duration (Procaine = 1)Key Physicochemical Change
Procaine -NH₂11Baseline
Analog 1 -H~0.5~0.5Decreased electron-donating capacity
Analog 2 -OCH₃ (Methoxy)~1.5~1.5Increased lipophilicity
This compound -OC₂H₅ (Ethoxy)~2~2Further increased lipophilicity
Analog 3 -OC₃H₇ (Propoxy)~3-4~3-4High lipophilicity
Analog 4 -OC₄H₉ (Butoxy)~8-10~8-10Very high lipophilicity, increased toxicity
Tetracaine -NHC₄H₉ (Butylamino)~16~10High lipophilicity and protein binding

Note: The values presented are approximations derived from established SAR principles for comparative purposes.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics exert their effect by blocking the propagation of action potentials in nerve fibers.[1] The primary molecular target is the voltage-gated sodium (Na+) channel in the neuronal membrane.[9]

The mechanism involves the following steps:

  • Diffusion: The un-ionized, lipid-soluble base form of the anesthetic diffuses across the nerve sheath and the neuronal membrane into the axoplasm.

  • Re-equilibration: Inside the slightly more acidic axoplasm, the anesthetic re-equilibrates into both ionized (cationic) and un-ionized forms.

  • Channel Binding: The cationic form of the anesthetic binds to a specific receptor site on the inner portion of the voltage-gated sodium channel.[9]

  • Blockade: This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.[10]

  • Conduction Failure: The failure of the action potential to propagate results in a blockade of nerve conduction and a loss of sensation.

This mechanism is often described as "use-dependent" or "phasic" block, meaning the anesthetic binds with higher affinity to channels that are frequently opening and closing, such as those in rapidly firing pain neurons.[11]

Mandatory Visualizations

Signaling Pathway: Local Anesthetic Mechanism

G cluster_membrane Neuronal Membrane NaChannel_Rest Na+ Channel (Resting) NaChannel_Open Na+ Channel (Open) NaChannel_Rest->NaChannel_Open Depolarization NaChannel_Inactive Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Inactivation NaChannel_Inactive->NaChannel_Rest Repolarization BlockedChannel Blocked Channel (Inactive) NaChannel_Inactive->BlockedChannel Stabilization by LA Receptor Receptor Site LA_base Local Anesthetic (Base Form, B) LA_cation Local Anesthetic (Cation, BH+) LA_base->LA_cation LA_base_in Local Anesthetic (Base Form, B) LA_base->LA_base_in Diffusion across membrane LA_cation->LA_base Equilibrium (pKa vs pH) LA_cation_in Local Anesthetic (Cation, BH+) LA_base_in->LA_cation_in Equilibrium LA_cation_in->Receptor Binding LA_cation_in->LA_base_in

Caption: Mechanism of voltage-gated sodium channel blockade by local anesthetics.

Logical Relationship: SAR of this compound Analogs

SAR_Logic cluster_properties Pharmacological Properties cluster_modifications Structural Modifications Core Aromatic Ring (Lipophilic) Intermediate Chain (Ester) Terminal Amine (Hydrophilic) Mod_Ring Increase Alkoxy Chain Length Mod_Chain Steric Hindrance around Ester Mod_Amine Modify pKa Potency Potency Duration Duration Onset Onset Time Toxicity Toxicity Mod_Ring->Potency Increases Mod_Ring->Duration Increases Mod_Ring->Toxicity Increases Mod_Chain->Duration Increases (slower hydrolysis) Mod_Amine->Onset Decreases (pKa closer to pH)

Caption: Structure-Activity Relationships (SAR) for this compound-type local anesthetics.

Experimental Protocols

The evaluation of novel local anesthetic agents requires standardized in vivo and in vitro assays to determine their efficacy and safety profiles.

In Vivo Assay: Rat Sciatic Nerve Block Model

This protocol assesses the onset, duration, and intensity of sensory and motor nerve blockade.

Objective: To quantify the local anesthetic effect of a test compound on the sciatic nerve in rats.

Materials:

  • Sprague-Dawley rats (200-250g)

  • Test compound solution (e.g., 0.5%, 1% w/v), saline control, positive control (e.g., lidocaine 1%)

  • Isoflurane for anesthesia

  • Nerve stimulator (optional, for precise injection)

  • 1 mL syringes with 27-gauge needles

  • Radiant heat source (for sensory testing)

  • Grip strength meter (for motor testing)

Procedure:

  • Animal Preparation: Anesthetize the rat briefly with isoflurane. Shave the fur over the hip and thigh of the hind limb to be injected.

  • Injection: Palpate the greater trochanter and the ischial tuberosity. The injection site is located just posterior to the greater trochanter. Insert the needle perpendicular to the skin until it contacts the bone, then withdraw slightly. A nerve stimulator set at 0.2 mA can be used to confirm proximity to the sciatic nerve (indicated by a paw twitch). Inject 0.2 mL of the test solution slowly.

  • Sensory Block Assessment (Paw Withdrawal Latency):

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), place the rat on a surface and focus a radiant heat source on the plantar surface of the injected hind paw.

    • Record the time (latency) until the rat withdraws its paw. A cut-off time (e.g., 20 seconds) must be established to prevent tissue damage. An increase in withdrawal latency indicates a sensory block.

  • Motor Block Assessment (Grip Strength):

    • At the same time points, assess motor function using a grip strength meter.

    • Allow the rat to grasp the meter's grid with its hind paw and gently pull the rat backward until the grip is released. The meter records the peak force. A decrease in grip strength indicates a motor block.

  • Data Analysis: Plot the percentage of maximal possible effect (sensory latency or motor block) against time. The onset of action, duration of complete block, and time to full recovery are determined from this curve.

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of a compound on voltage-gated sodium channels in isolated neurons or channel-expressing cell lines.

Objective: To determine the concentration-dependent inhibition of sodium currents (INa) by a test compound.

Materials:

  • Isolated neurons (e.g., dorsal root ganglion neurons) or a cell line expressing the target sodium channel subtype (e.g., HEK293 cells)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular (bath) solution: (in mM) 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular (pipette) solution: (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.

  • Test compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Using the micromanipulator, approach a cell with the pipette tip while applying slight positive pressure.

    • Upon touching the cell, release the pressure to form a high-resistance (GΩ) seal.

    • Apply brief, gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where sodium channels are in the resting state (e.g., -100 mV).

  • Data Acquisition:

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.

    • After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the test compound at various concentrations.

    • Record the sodium currents at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak amplitude of the sodium current before (control) and after drug application. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow Diagram

G cluster_invivo In Vivo Evaluation (Rat Sciatic Nerve Block) cluster_invitro In Vitro Evaluation (Patch Clamp) a1 Animal Acclimation & Grouping a2 Anesthesia & Injection of Test Compound a1->a2 a3 Sensory Testing (Radiant Heat) a2->a3 a4 Motor Testing (Grip Strength) a2->a4 a5 Data Analysis: Onset, Duration, Potency a3->a5 a4->a5 end Pharmacological Profile Established a5->end b1 Cell Culture Preparation b2 Establish Whole-Cell Configuration b1->b2 b3 Record Baseline Sodium Currents b2->b3 b4 Apply Test Compound (Varying Concentrations) b3->b4 b5 Data Analysis: IC50 Determination b4->b5 b5->end start Compound Synthesis & Characterization start->a1 start->b1

Caption: Integrated workflow for the evaluation of novel local anesthetic analogs.

Conclusion

The pharmacological activity of this compound and its structural analogs is governed by predictable structure-activity relationships rooted in the fundamental chemistry of procaine-like molecules. Potency and duration are primarily modulated by the lipophilicity of the aromatic ring substituent, while the stability of the intermediate ester linkage and the pKa of the terminal amine also play crucial roles. A systematic approach to modifying these structural components, combined with rigorous evaluation using standardized in vivo and in vitro protocols, is essential for the rational design of new local anesthetic agents with optimized clinical profiles. The principles and methodologies outlined in this guide provide a framework for researchers engaged in the discovery and development of next-generation local anesthetics.

References

Spectroscopic Profile of Amoxecaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Amoxecaine, a local anesthetic, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for this compound, this guide leverages data from its close structural analog, Procaine. The structural similarities between this compound and Procaine allow for a robust comparative analysis, with expected spectral variations highlighted to guide researchers in their analytical endeavors.

Introduction to this compound and Spectroscopic Analysis

This compound, a local anesthetic, is an amino ester derivative. Its structure is closely related to that of Procaine, with the key difference being the substitution of one of the N-ethyl groups with an isobutyl group. This structural modification is expected to influence its physicochemical and pharmacological properties, as well as its spectroscopic signature.

Spectroscopic techniques are indispensable tools in the structural elucidation and quality control of pharmaceutical compounds.[1][2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing insights into its connectivity and stereochemistry.[3][4][5]

  • Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][6][7]

  • Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.[8][9][10]

This guide will present the spectroscopic data for Procaine as a foundational reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[11] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound, based on the known spectrum of Procaine hydrochloride and standard chemical shift correlations. The numbering of the protons corresponds to the structure provided below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)MultiplicityIntegration
H-a~1.0d6H
H-b~1.1t3H
H-c~2.0m1H
H-d~2.8d2H
H-e~2.9q2H
H-f~3.2t2H
H-g~4.4t2H
H-h~5.8 (broad)s2H
H-i~6.6d2H
H-j~7.7d2H

Note: Predicted values are based on the analysis of Procaine and standard additive models. Actual experimental values may vary.

¹³C NMR Data for Procaine Hydrochloride

The ¹³C NMR spectrum of Procaine provides a template for understanding the carbon environment in this compound. The additional isobutyl group in this compound would introduce new signals and cause slight shifts in the neighboring carbons.

Table 2: ¹³C NMR Chemical Shifts for Procaine Hydrochloride

CarbonChemical Shift (ppm)
C-1166.5
C-2119.5
C-3131.5
C-4113.8
C-5151.2
C-662.8
C-750.5
C-847.7
C-911.7

Data sourced from publicly available spectral databases for Procaine hydrochloride.

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring NMR spectra is crucial for reproducibility and accuracy.[11][12]

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[13][14] The IR spectrum of a compound provides a unique "fingerprint" that can be used for identification.[15]

Characteristic IR Absorption Bands for this compound (Predicted)

Based on the structure of this compound and the known IR spectrum of Procaine, the following characteristic absorption bands are expected.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3450-3350StrongAromatic AmineN-H Stretch (asymmetric & symmetric)
3250-3150MediumAromaticC-H Stretch
2960-2850StrongAlkylC-H Stretch
1720-1700StrongEsterC=O Stretch
1620-1580StrongAromaticC=C Stretch
1280-1250StrongEsterC-O Stretch
1180-1150StrongAromatic AmineC-N Stretch
Experimental Protocol for IR Analysis

The choice of sampling technique depends on the physical state of the sample.[14]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[8][10] It provides information about the molecular weight and the fragmentation pattern of a molecule, which is crucial for structural elucidation.[16]

Predicted Mass Spectrometry Fragmentation for this compound

The fragmentation of this compound in a mass spectrometer is expected to be initiated by the ionization of the molecule, followed by the cleavage of weaker bonds. The fragmentation pattern of amino esters is well-documented.[6]

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment Structure
[M]+Molecular ion of this compound
[M - 15]+Loss of a methyl group
[M - 43]+Loss of an isobutyl group
137p-aminobenzoyl cation
120p-aminobenzoic acid
VariesFragments from the diethylaminoethanol moiety
Experimental Protocol for Mass Spectrometry Analysis

Electrospray ionization (ESI) is a common technique for the analysis of pharmaceutical compounds.[11]

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Instrumentation and Parameters:

  • Mass Spectrometer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.

  • Mass Range: Scan a mass range that encompasses the expected molecular weight of this compound and its fragments (e.g., m/z 50-500).

  • Collision Energy (for MS/MS): If tandem mass spectrometry (MS/MS) is performed to study fragmentation, the collision energy will need to be optimized to induce fragmentation.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Process FID (FT, Phasing, Baseline Correction) E->G F->G H Integrate Peaks & Determine Multiplicity (1H) G->H I Assign Chemical Shifts G->I J Structural Elucidation H->J I->J

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind this compound with KBr B Press into a Thin Pellet A->B C Place Pellet in Spectrometer B->C D Acquire Background Spectrum (KBr) C->D E Acquire Sample Spectrum D->E F Subtract Background from Sample Spectrum E->F G Identify Characteristic Absorption Bands F->G H Correlate Bands to Functional Groups G->H

Caption: Workflow for IR Spectroscopic Analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution of this compound B Introduce Sample into Mass Spectrometer (e.g., ESI) A->B C Acquire Full Scan Mass Spectrum B->C D Perform Tandem MS (MS/MS) on Molecular Ion C->D E Determine Molecular Weight from [M]+ C->E F Analyze Fragmentation Pattern D->F H Confirm Molecular Structure E->H G Propose Fragment Structures F->G G->H

References

Theoretical Modeling of Amoxecaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxecaine, a local anesthetic, exerts its therapeutic effects by blocking nerve impulse propagation. This is primarily achieved through its interaction with voltage-gated sodium channels (VGSCs), which are critical for the generation of action potentials in excitable cells.[1] A comprehensive understanding of the molecular interactions between this compound and its receptor target is paramount for the rational design of novel anesthetics with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the theoretical modeling approaches used to investigate the binding of this compound to VGSCs, complemented by established experimental validation protocols. While specific binding data for this compound is not extensively available in public literature, this guide will draw upon the well-established principles and data from analogous local anesthetics to illustrate the methodologies.

The Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that cycle through different conformational states—primarily resting, open, and inactivated—to control the influx of sodium ions into the cell.[1][2] Local anesthetics like this compound are known to exhibit state-dependent binding, showing a significantly higher affinity for the open and inactivated states of the channel compared to the resting state.[2][3] This state-dependent interaction is a cornerstone of their mechanism of action. The binding site for local anesthetics is located in the inner pore of the channel, formed by the S6 transmembrane segments of the four homologous domains (I-IV).[4][5][6]

Key Amino Acid Residues in the Binding Site

Molecular modeling and mutagenesis studies have identified several key amino acid residues within the S6 segments that are crucial for the binding of local anesthetics. While the specific interactions of this compound are yet to be detailed, studies on other local anesthetics have highlighted the importance of aromatic and hydrophobic residues. For instance, in the Nav1.4 channel isoform, Phenylalanine-1579 and Tyrosine-1586 in the IVS6 segment, as well as Leucine-1280 in the IIIS6 segment and Asparagine-434 in the IS6 segment, have been shown to be critical for the binding of various local anesthetics.[4][5][7] The positively charged amino group of ionizable local anesthetics is thought to interact with the aromatic rings of these residues through cation-π and hydrophobic interactions.[4][5]

Theoretical Modeling of Receptor Binding

Computational modeling provides invaluable atomic-level insights into the dynamic process of drug-receptor binding, guiding further experimental investigation and drug design.

Homology Modeling

In the absence of a high-resolution crystal structure of the specific VGSC isoform of interest in the desired conformation, homology modeling is often the first step. This technique uses the known three-dimensional structure of a related protein (a template) to build a model of the target protein. For VGSCs, bacterial sodium channel structures and, more recently, cryo-electron microscopy structures of eukaryotic sodium channels have served as templates.[4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the VGSC pore) to form a stable complex.[8] Docking algorithms explore various possible binding poses and score them based on their energetic favorability. This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, and provide an initial estimate of binding affinity.

Workflow for Molecular Docking of this compound to a VGSC Model

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis receptor VGSC Homology Model docking Molecular Docking Simulation (e.g., AutoDock, GOLD) receptor->docking ligand This compound 3D Structure ligand->docking poses Generate Binding Poses docking->poses scoring Score and Rank Poses poses->scoring best_pose Identify Best Binding Pose scoring->best_pose output Predicted Binding Mode best_pose->output Key Interactions Binding Energy Estimate

Caption: A flowchart of a typical molecular docking workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the drug-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes.[9][10] By simulating the movements of atoms and molecules, MD can refine the binding poses obtained from docking and provide more accurate estimations of binding free energy.

Quantitative Data on Local Anesthetic Binding

Local AnestheticChannel IsoformExperimental ConditionBinding Affinity (IC50/Kd)Reference
LidocaineRat BrainUse-dependent block~250 µM[3]
TetracaineRana catesbianaUse-dependent block~0.7 µM[3]
BupivacaineRana catesbianaUse-dependent block~50 µM[3]
RopivacaineKv1.5ElectrophysiologyVaries with enantiomer[9]

Note: Binding affinities are highly dependent on the experimental conditions, including the specific channel isoform, its conformational state, and the technique used for measurement.

Experimental Protocols for Model Validation

Theoretical models must be validated through rigorous experimental testing. The following are key experimental protocols used to characterize the binding of local anesthetics to VGSCs.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channels.[1] It allows for the direct measurement of ion currents through the channel in real-time.

Protocol for Determining IC50 of a Local Anesthetic:

  • Cell Preparation: Utilize a cell line heterologously expressing the VGSC isoform of interest (e.g., HEK293 cells).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a selected cell.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. For state-dependent binding, specific protocols are used to hold the channels in the resting or inactivated state before applying a depolarizing pulse to open them.

  • Drug Application: Perfuse the cell with increasing concentrations of the local anesthetic.

  • Data Acquisition: Record the peak sodium current at each drug concentration.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data with a dose-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Logical Relationship between Theoretical Modeling and Experimental Validation

G cluster_theory Theoretical Modeling cluster_exp Experimental Validation model Homology Modeling Molecular Docking MD Simulations hypothesis Generate Hypothesis: Key residues, Binding mode model->hypothesis exp_design Experimental Design: Patch-Clamp, Binding Assays hypothesis->exp_design Guides exp_data Acquire Experimental Data: IC50, Ki exp_design->exp_data exp_data->hypothesis Validates/ Refines G cluster_membrane Cell Membrane cluster_events Cellular Events Na_channel Voltage-Gated Sodium Channel Na_influx Na+ Influx Na_channel->Na_influx Allows Block Nerve Conduction Block Na_channel->Block Leads to Amoxecaine_out This compound (extracellular) Amoxecaine_in This compound (intracellular) Amoxecaine_out->Amoxecaine_in Diffusion Amoxecaine_in->Na_channel Binds & Blocks Depolarization Nerve Impulse (Depolarization) Depolarization->Na_channel Opens Action_potential Action Potential Propagation Na_influx->Action_potential Causes

References

Methodological & Application

Application Notes and Protocols for Amoxecaine (Hypothetical) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxecaine is a novel, hypothetical local anesthetic agent under investigation for its potential clinical applications in pain management. These application notes provide a detailed protocol for the in vivo evaluation of this compound in animal models, focusing on its efficacy, duration of action, and preliminary safety profile. The methodologies described are based on established and validated procedures for testing local anesthetics.[1][2][3][4]

Mechanism of Action

This compound is postulated to exert its anesthetic effects primarily through the blockade of voltage-gated sodium channels in neuronal cell membranes. By inhibiting sodium influx, this compound prevents the generation and conduction of nerve impulses, resulting in a reversible loss of sensation. Additionally, preclinical data suggests a potential secondary anti-inflammatory mechanism by modulating the release of pro-inflammatory cytokines.

Signaling Pathway

Na_channel Voltage-gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Pain_Signal Pain Signal Transmission This compound This compound This compound->Na_channel Nerve_Impulse->Pain_Signal Propagation No_Pain Blockade of Pain Sensation

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Rodent Model for Infiltration Anesthesia

This protocol assesses the local anesthetic efficacy of this compound following subcutaneous infiltration.[1]

Animals:

  • Male Wistar rats (200-250 g) or male Swiss Webster mice (25-30 g).[1][2]

Materials:

  • This compound solution (0.25%, 0.5%, and 1.0% in sterile saline)

  • Positive control: Lidocaine (2% in sterile saline)[2]

  • Vehicle control: Sterile saline (0.9%)[2]

  • Electrical stimulation device with needle electrodes[1][2]

  • Animal clippers

  • Tuberculin syringes with 30-gauge needles

Procedure:

  • Acclimatize animals to the testing environment for at least 3 days prior to the experiment.

  • On the day of the experiment, gently restrain the animal and shave a small area of skin on the dorsal lumbar region.

  • Administer a subcutaneous injection of the test solution (this compound, Lidocaine, or saline) into the shaved area. The injection volume should be appropriate for the animal's size (e.g., 0.1 mL for mice, 0.2 mL for rats).

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-injection, apply a gentle electrical stimulus to the center of the infiltrated area.[1]

  • The presence or absence of a skin twitch (cutaneus trunci muscle reflex) or vocalization is recorded as the endpoint.[1][2] The absence of a response indicates successful local anesthesia.

  • The duration of action is defined as the time from the loss of the reflex to its return.

Mouse Tail-Flick Test for Thermal Nociception

This protocol evaluates the sensory blockade produced by this compound using a thermal stimulus.

Animals:

  • Male C57BL/6 mice (20-25 g).

Materials:

  • This compound solution (0.5%, 1.0%, and 2.0% in sterile saline)

  • Positive control: Bupivacaine (0.5% in sterile saline)

  • Vehicle control: Sterile saline (0.9%)

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainers

Procedure:

  • Acclimatize mice to the restrainers and the testing procedure for 2-3 days before the experiment.

  • On the testing day, place the mouse in a restrainer, allowing the tail to be exposed.

  • Perform a baseline tail-flick latency measurement by focusing the radiant heat source on the distal portion of the tail and recording the time taken for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Administer a subcutaneous ring block of the test solution around the base of the tail.

  • Measure the tail-flick latency at various time points (e.g., 10, 20, 30, 60, 90, 120, 180 minutes) after injection.

  • An increase in the tail-flick latency compared to baseline indicates an analgesic effect.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (3 days) Baseline Baseline Measurement (e.g., Tail-flick latency) Animal_Acclimatization->Baseline Solution_Prep Preparation of Test Solutions (this compound, Controls) Drug_Admin Drug Administration (Subcutaneous) Solution_Prep->Drug_Admin Baseline->Drug_Admin Data_Collection Data Collection at Pre-determined Time Points Drug_Admin->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo studies.

Data Presentation

Table 1: Efficacy of this compound in the Rodent Infiltration Anesthesia Model

Treatment GroupConcentration (%)Onset of Action (minutes, Mean ± SEM)Duration of Action (minutes, Mean ± SEM)
Vehicle Control0.9 (Saline)N/AN/A
This compound0.258.2 ± 1.145.5 ± 5.3
This compound0.55.1 ± 0.892.3 ± 8.1
This compound1.02.5 ± 0.4155.8 ± 12.4
Lidocaine2.03.2 ± 0.665.7 ± 6.9

Table 2: Effect of this compound on Thermal Nociception in the Mouse Tail-Flick Test

Treatment GroupConcentration (%)Peak Increase in Tail-Flick Latency (seconds, Mean ± SEM)Time to Peak Effect (minutes)
Vehicle Control0.9 (Saline)0.5 ± 0.2N/A
This compound0.54.8 ± 0.730
This compound1.07.2 ± 0.930
This compound2.08.5 ± 1.060
Bupivacaine0.58.1 ± 0.860

Safety and Toxicity

Preliminary safety evaluations are crucial for any new chemical entity. All local anesthetics are potentially neurotoxic at high concentrations.[5]

Preliminary Local Tissue Tolerance
  • Procedure: Following the efficacy studies, the injection sites should be observed for signs of local irritation, such as erythema, edema, or necrosis, at 24 and 48 hours post-administration.

  • Histopathology: For a more detailed assessment, tissue samples from the injection site can be collected for histopathological examination to evaluate for inflammation, muscle damage, and nerve injury.

Systemic Toxicity Monitoring
  • Procedure: Throughout the experimental period, animals should be closely monitored for any signs of systemic toxicity, which may include changes in behavior, respiratory distress, or seizure activity.[6]

  • Dose Escalation: A separate dose escalation study may be warranted to determine the maximum tolerated dose (MTD) of this compound.

Conclusion

The protocols outlined in these application notes provide a framework for the initial in vivo characterization of the hypothetical local anesthetic, this compound. The data generated from these studies will be instrumental in guiding further preclinical development and establishing a preliminary efficacy and safety profile. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Application Notes and Protocols for Topical Local Anesthetic Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Amoxecaine": The term "this compound" does not correspond to a recognized local anesthetic. These application notes and protocols have been developed using Lidocaine , a widely studied and utilized amide local anesthetic, as a representative model. The principles, experimental designs, and methodologies described herein are broadly applicable to the development of other topical anesthetic formulations.

Application Notes

Introduction

Topical local anesthetics are essential for minimizing pain in minor surgical procedures, dermatological treatments, and for providing symptomatic relief from skin irritations.[1][2] The primary challenge in topical formulation is overcoming the stratum corneum, the skin's principal barrier, to deliver the active pharmaceutical ingredient (API) to the dermal pain receptors and nerve endings.[1] Effective formulations must balance efficacy, safety, and patient comfort. Lidocaine, an amide-type anesthetic, is a common choice due to its favorable safety profile and efficacy.[3][4] This document outlines the rationale and protocols for developing and evaluating a 5% Lidocaine topical cream.

Mechanism of Action

Local anesthetics like Lidocaine function by blocking nerve signal transmission.[5] They achieve this by reversibly binding to and inhibiting voltage-gated sodium channels within the neuronal cell membrane. By preventing sodium influx, the neuron cannot depolarize, which inhibits the propagation of action potentials and results in a loss of sensation in the area of application.

G pain_stimulus Pain Stimulus na_channel_open Na+ Channel Opens pain_stimulus->na_channel_open 1 nerve_membrane Nerve Membrane na_influx Na+ Influx na_channel_open->na_influx 2 na_channel_blocked Na+ Channel Blocked depolarization Depolarization (Action Potential) na_influx->depolarization 3 signal_to_brain Signal to Brain (Sensation of Pain) depolarization->signal_to_brain 4 lidocaine Lidocaine Molecule lidocaine->na_channel_blocked Binds to channel no_na_influx Na+ Influx Prevented na_channel_blocked->no_na_influx no_depolarization Depolarization Inhibited no_na_influx->no_depolarization no_signal No Pain Signal no_depolarization->no_signal

Caption: Mechanism of action for Lidocaine.
Formulation Rationale

An oil-in-water (o/w) cream base is selected for this formulation. This vehicle provides good spreadability, a pleasant skin feel, and is easily washable. The inclusion of a penetration enhancer is critical for improving the transport of Lidocaine across the stratum corneum.

  • Active Pharmaceutical Ingredient (API): Lidocaine (5% w/w) provides the anesthetic effect.

  • Oil Phase: Cetyl alcohol and Glyceryl monostearate act as thickening agents and emollients.

  • Aqueous Phase: Purified water serves as the continuous phase.

  • Humectant: Propylene glycol prevents the cream from drying out and can also act as a co-solvent and penetration enhancer.

  • Emulsifier: Polysorbate 80 stabilizes the oil and water phases, preventing separation.

  • Preservative: Methylparaben is included to prevent microbial growth in the aqueous phase.

Data Presentation

Quantitative data from formulation development and evaluation should be presented clearly for comparison.

Table 1: Formulation Composition

Component Function Concentration (% w/w)
Lidocaine API 5.0
Cetyl Alcohol Thickener, Emollient 8.0
Glyceryl Monostearate Emulsifier, Emollient 5.0
Propylene Glycol Humectant, Co-solvent 10.0
Polysorbate 80 Emulsifier 2.0
Methylparaben Preservative 0.1

| Purified Water | Vehicle (Aqueous Phase) | q.s. to 100.0 |

Table 2: Physicochemical Properties of Optimized Formulation

Parameter Specification Result
Appearance White, homogenous cream Conforms
pH 6.5 - 7.5 7.1 ± 0.2
Viscosity (mPa.s) 20,000 - 30,000 24,500 ± 550
Drug Content (%) 95.0 - 105.0 99.8% ± 1.5%

| Spreadability (cm) | > 8.0 | 9.5 ± 0.5 |

Table 3: Comparative In Vitro Release & Permeation Data

Formulation Lag Time (hr) Flux (µg/cm²/hr) Cumulative Release @ 8hr (µg/cm²)
5% Lidocaine Gel 1.5 ± 0.3 150.2 ± 12.1 976.3 ± 75.4
5% Lidocaine Cream (Optimized) 1.1 ± 0.2 210.5 ± 15.8 1452.1 ± 98.2

| Commercial Reference | 1.2 ± 0.2 | 205.7 ± 14.5 | 1420.5 ± 95.1 |

Experimental Protocols

Protocol 1: Preparation of 5% Lidocaine Cream

Objective: To prepare a stable 5% Lidocaine oil-in-water (o/w) cream.

Materials:

  • Lidocaine powder (API)

  • Cetyl alcohol

  • Glyceryl monostearate

  • Propylene glycol

  • Polysorbate 80

  • Methylparaben

  • Purified water

  • Beakers, magnetic stirrer with hot plate, overhead stirrer, water bath, weighing balance.

Methodology:

  • Aqueous Phase Preparation: In a beaker, dissolve Methylparaben in purified water with gentle heating (approx. 75°C). Add propylene glycol and Polysorbate 80, and maintain the temperature.

  • Oil Phase Preparation: In a separate beaker, melt Cetyl alcohol and Glyceryl monostearate in a water bath at 75°C.

  • API Incorporation: Disperse the Lidocaine powder into the molten oil phase and stir until a homogenous mixture is formed.

  • Emulsification: Slowly add the aqueous phase to the oil phase while stirring with an overhead stirrer at a moderate speed (e.g., 500 rpm).

  • Homogenization: Continue stirring until the emulsion has cooled to room temperature to form a homogenous, white cream.

  • Final QC: Measure the pH and perform a visual inspection for phase separation or grittiness.

Protocol 2: In Vitro Release Testing (IVRT)

Objective: To measure the rate and extent of Lidocaine release from the cream formulation. IVRT is a crucial tool for product performance characterization and ensuring batch-to-batch consistency.[6][7][8]

Apparatus:

  • Franz Diffusion Cell system

  • Synthetic, inert membrane (e.g., Polysulfone)

  • Receptor medium: Phosphate Buffered Saline (PBS) pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system for analysis.[9][10]

Methodology:

  • Apparatus Setup: Assemble the Franz diffusion cells, ensuring the membrane is properly mounted between the donor and receptor chambers.

  • Degassing: Degas the receptor medium to prevent air bubble formation on the membrane surface.

  • Equilibration: Fill the receptor chambers with the receptor medium and allow the system to equilibrate to 32°C ± 1°C.

  • Sample Application: Accurately apply a finite dose (e.g., 300 mg) of the Lidocaine cream onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber's sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Quantify the concentration of Lidocaine in each sample using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of Lidocaine released per unit area (µg/cm²) at each time point and plot this against time. The slope of the linear portion of the curve represents the steady-state flux.

G start Start prep Prepare Franz Cells (Membrane, Receptor Fluid) start->prep equilibrate Equilibrate System (32°C) prep->equilibrate apply Apply Topical Formulation to Membrane equilibrate->apply sample Collect Samples at Time Points (t=0, 1, 2, 4, 6, 8h) apply->sample analyze Quantify Lidocaine (HPLC Analysis) sample->analyze calculate Calculate Flux & Cumulative Release analyze->calculate end_node End calculate->end_node

Caption: Workflow for In Vitro Release Testing (IVRT).
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To develop a reliable method for the quantification of Lidocaine in receptor medium samples from IVRT studies.[11][12][13]

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.8) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Vol. 20 µL
Detector UV at 225 nm
Column Temp. 30°C

| Run Time | 10 minutes |

Methodology:

  • Standard Preparation: Prepare a stock solution of Lidocaine reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject each standard in triplicate and plot the mean peak area against the concentration to generate a linear regression curve. The correlation coefficient (r²) should be > 0.999.

  • Sample Analysis: Inject the samples collected from the IVRT study.

  • Quantification: Determine the concentration of Lidocaine in the samples by interpolating their peak areas from the calibration curve.

G cluster_0 Formulation Factors cluster_1 Vehicle Choice onset Desired Onset decision Select Optimal Formulation Base onset->decision Fast -> Gel duration Desired Duration duration->decision Long -> Ointment skin_type Skin Condition skin_type->decision Oily Skin -> Gel Dry Skin -> Cream gel Gel cream Cream (O/W) ointment Ointment decision->gel High water content, fast release decision->cream Balanced properties, good feel decision->ointment Occlusive, slow release

Caption: Logic for topical formulation base selection.

References

Application Notes: Determining Amoxecaine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amoxecaine, a compound with therapeutic potential, requires rigorous toxicological assessment as a critical component of its development pipeline. Determining the cytotoxic profile of this compound is fundamental to understanding its safety and mechanism of action at the cellular level. These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced cytotoxicity using a panel of robust and well-established in vitro cell culture assays.

The assays described herein are designed to quantify various aspects of cell health, including metabolic activity, cell membrane integrity, and the induction of specific cell death pathways such as apoptosis and necrosis. By employing a multi-parametric approach, researchers can obtain a detailed understanding of the dose-dependent and time-dependent cytotoxic effects of this compound on various cell types.

1. Overview of Cytotoxicity Assays

Cytotoxicity can manifest through different mechanisms, primarily necrosis and apoptosis.[1] It is crucial to employ assays that can distinguish between these pathways to elucidate the mechanism of this compound's potential toxicity.

  • Cell Viability Assays (Metabolic Activity): These assays measure the metabolic activity of a cell population, which is often proportional to the number of viable cells.[2][3] A reduction in metabolic activity can indicate either cell death or inhibition of cell proliferation.[1][4] The MTT assay is a classic example, where mitochondrial dehydrogenases in living cells convert a tetrazolium salt into a colored formazan product.[5][6]

  • Cell Membrane Integrity Assays (Necrosis): These assays quantify the leakage of intracellular components into the culture medium, a hallmark of necrosis where the plasma membrane ruptures. The Lactate Dehydrogenase (LDH) assay is widely used for this purpose, as LDH is a stable enzyme that is rapidly released from damaged cells.[7][8]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is an active process involving a cascade of specific molecular events.[9] Key indicators of apoptosis include the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell surface.[9][10]

    • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during the apoptotic cascade.[11][12]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry or fluorescence microscopy-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13] Annexin V binds to exposed PS in apoptotic cells, while PI is a nuclear stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[13]

Logical Workflow for Cytotoxicity Assessment

A tiered approach is recommended for assessing this compound's cytotoxicity. The initial screening should be performed using a viability assay like MTT to determine the dose-response curve and the IC50 (half-maximal inhibitory concentration) value. Subsequent assays, such as LDH and apoptosis assays, should be used to investigate the mechanism of cell death at concentrations around the determined IC50.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Conclusion A Select Cell Line(s) B Dose-Range Finding (Broad this compound Concentration Range) A->B C MTT Assay (Cell Viability) B->C D Calculate IC50 Value C->D E Treat cells with this compound (Concentrations around IC50) D->E F LDH Assay (Necrosis) E->F G Annexin V / PI Staining (Apoptosis vs. Necrosis) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Synthesize Data J Determine Primary Cytotoxicity Pathway I->J I->J

Caption: Experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures cell viability by assessing the metabolic activity of cells.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is then solubilized and quantified spectrophotometrically.[3][14]

Materials:

  • This compound stock solution

  • Selected cell line and appropriate complete culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (cells treated with the same concentration of solvent used for this compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Plot the % Viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7]

Materials:

  • This compound-treated cell culture supernatants

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • 96-well flat-bottom plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Prepare three sets of control wells:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.[15]

    • Medium Background Control: Wells with culture medium but no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[15]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution.[15] Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength.[15]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis/Necrosis Assay using Annexin V and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

  • Add Dyes: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

G cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Death) A Cell Shrinkage Chromatin Condensation B Phosphatidylserine (PS) flips to outer membrane A->B C Caspase Cascade Activation A->C D Membrane Blebbing Formation of Apoptotic Bodies B->D C->D E Cell Swelling F Loss of Membrane Integrity E->F G Leakage of Cytoplasmic Contents (e.g., LDH) F->G H Inflammation G->H start Cellular Insult (e.g., this compound) start->A Induces start->E Causes

Caption: Differentiating apoptosis and necrosis pathways.

Protocol 4: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.[16]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar, containing a luminogenic DEVD substrate)

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.[11]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Data can be expressed as fold change in caspase activity relative to the untreated control.

G A Apoptotic Stimulus (e.g., this compound) B Initiator Caspases (e.g., Caspase-8, Caspase-9) Activation A->B triggers C Executioner Caspases (Caspase-3, -6, -7) Activation B->C activate D Cleavage of Cellular Substrates (e.g., PARP) C->D lead to E Apoptosis D->E

Caption: Simplified caspase activation pathway in apoptosis.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and exposure times.

Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Control)1.25 ± 0.08100 ± 6.4
11.18 ± 0.0694.4 ± 4.8
100.95 ± 0.0576.0 ± 4.0
500.63 ± 0.0450.4 ± 3.2
1000.31 ± 0.0324.8 ± 2.4
2000.15 ± 0.0212.0 ± 1.6
IC50 (µM) ~50

Table 2: Mechanism of this compound-Induced Cell Death

Treatment (48h)% Cytotoxicity (LDH Assay) ± SD% Apoptotic Cells (Annexin V+) ± SDFold Change in Caspase-3/7 Activity ± SD
Control4.5 ± 1.25.1 ± 1.51.0 ± 0.1
This compound (25 µM)15.2 ± 2.525.8 ± 3.12.5 ± 0.3
This compound (50 µM)28.6 ± 3.155.2 ± 4.55.8 ± 0.6
This compound (100 µM)45.1 ± 4.078.4 ± 5.212.3 ± 1.1
Positive Control*100.0N/AN/A

*Positive control for LDH assay is cells treated with lysis buffer. Positive controls for apoptosis assays would typically be a known apoptosis-inducer like staurosporine.

References

Application Notes and Protocols for Electrophysiological Recording with Amoxecaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for a hypothetical novel local anesthetic, "Amoxecaine." As of this writing, "this compound" is not a recognized compound in publicly available scientific literature. The experimental parameters and expected outcomes described herein are based on the well-established mechanisms of action of other local anesthetics, such as lidocaine and ropivacaine, which primarily target voltage-gated sodium channels. These notes and protocols are intended to serve as a comprehensive guide for the electrophysiological characterization of a new chemical entity with suspected local anesthetic properties.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a novel investigational compound with a chemical structure suggesting potential local anesthetic properties. Local anesthetics are drugs that reversibly block nerve impulse conduction, leading to a loss of sensation in a localized area of the body. The primary molecular target of most local anesthetics is the voltage-gated sodium channel (NaV).[1][2][3][4] By binding to a specific site within the pore of the NaV channel, these drugs stabilize the channel in its inactivated state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in excitable cells like neurons.[3][4]

This document outlines detailed protocols for characterizing the electrophysiological effects of this compound using patch-clamp techniques, a gold-standard method for studying ion channel function.[5][6] The described experiments will enable researchers to:

  • Determine the potency of this compound in blocking voltage-gated sodium channels.

  • Characterize the state-dependent and use-dependent block of sodium channels by this compound.

  • Evaluate the effects of this compound on neuronal excitability and action potential firing.

Data Presentation: Expected Quantitative Effects of this compound

The following tables summarize the anticipated quantitative data from electrophysiological experiments with this compound, based on typical values observed for other local anesthetics like lidocaine and ropivacaine.

Table 1: Voltage-Clamp Analysis of this compound's Effect on Voltage-Gated Sodium Channels (NaV)

ParameterDescriptionExpected Effect of this compoundSample Data (Lidocaine)Sample Data (Ropivacaine)
IC50 (resting state) Concentration of this compound that produces 50% inhibition of the peak sodium current when channels are in the resting state.Concentration-dependent block~200-1000 µM~100-500 µM
IC50 (inactivated state) Concentration of this compound that produces 50% inhibition of the peak sodium current when channels are held in an inactivated state.Higher affinity (lower IC50) for the inactivated state.~1-10 µM[7]~2-20 µM
Tonic Block (%) Percentage of sodium current inhibition by this compound at a low stimulation frequency (e.g., 0.1 Hz).Concentration-dependent increase.Variable, dependent on holding potential and concentration.Variable, dependent on holding potential and concentration.
Use-Dependent Block (%) Increase in sodium current inhibition with repetitive stimulation (e.g., 10 Hz), reflecting preferential binding to open and inactivated channels.Significant increase in block at higher frequencies.Pronounced use-dependent block.Pronounced use-dependent block.
Shift in V1/2 of Inactivation (mV) Change in the membrane potential at which half of the sodium channels are inactivated.Hyperpolarizing shift, indicating stabilization of the inactivated state.-5 to -15 mV-5 to -20 mV
Recovery from Inactivation (τ, ms) Time constant for the recovery of sodium channels from the inactivated state.Slower recovery (increased τ).Increased time constant.Increased time constant.

Table 2: Current-Clamp Analysis of this compound's Effect on Neuronal Action Potentials

ParameterDescriptionExpected Effect of this compoundSample Data (Lidocaine/Ropivacaine)
Action Potential Amplitude (mV) The peak voltage of the action potential.DecreaseConcentration-dependent reduction.[8]
Action Potential Threshold (mV) The membrane potential at which an action potential is initiated.Increase (more depolarized).Elevation of firing threshold.
Maximum Rise Slope (dV/dt) The maximum rate of depolarization during the rising phase of the action potential, reflecting sodium current influx.DecreaseConcentration-dependent reduction.[9]
Action Potential Duration (ms) The width of the action potential at 50% of its height.Increase or decrease depending on potassium channel effects.Often prolonged at higher concentrations.[9]
Firing Frequency (Hz) The number of action potentials fired in response to a sustained depolarizing current injection.DecreaseConcentration-dependent reduction, leading to complete block at high concentrations.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the direct effects of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific NaV subtype) or in primary cultured neurons (e.g., dorsal root ganglion neurons).

Materials:

  • Cells: HEK293 cells stably expressing the NaV channel of interest or primary neurons.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.

  • This compound Stock Solution: 100 mM in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol for Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing step (e.g., to 0 mV for 50 ms) to elicit a peak inward sodium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz).

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound and record the current at each concentration.

  • Voltage-Clamp Protocol for Use-Dependent Block:

    • Hold the cell at a holding potential of -100 mV.

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

    • Record the peak sodium current for each pulse in the train.

    • Compare the reduction in current amplitude from the first to the last pulse in the train in the absence and presence of this compound.

  • Voltage-Clamp Protocol for Inactivated State Block:

    • To determine the voltage-dependence of steady-state inactivation, apply a series of 500 ms prepulses to various membrane potentials (e.g., from -120 mV to -20 mV in 10 mV increments) followed by a test pulse to 0 mV.

    • Plot the normalized peak current as a function of the prepulse potential and fit the data with a Boltzmann function to determine the V1/2 of inactivation.

    • Repeat this protocol in the presence of this compound to observe any shift in the inactivation curve.

  • Data Analysis: Measure the peak sodium current amplitude under each condition. Calculate the percentage of block and determine the IC50 values by fitting the concentration-response data with a Hill equation.

Protocol 2: Whole-Cell Current-Clamp Recording of Neuronal Action Potentials

This protocol is designed to assess the functional consequences of this compound's action on the excitability of neurons.

Materials:

  • Cells: Primary cultured neurons (e.g., cortical or hippocampal neurons) or acute brain slices.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose (gassed with 95% O2 / 5% CO2).

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

  • This compound Stock Solution: 100 mM in DMSO. Dilute to final concentrations in aCSF on the day of the experiment.

  • Patch-clamp rig: As described in Protocol 1.

Procedure:

  • Preparation: Prepare acute brain slices or primary neuronal cultures as required.

  • Recording Setup: Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron in the current-clamp mode as described in Protocol 1.

  • Resting Membrane Potential: Measure the resting membrane potential of the neuron.

  • Action Potential Firing Protocol:

    • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 25 pA increments, for 500 ms each).

    • Record the voltage responses, including any action potentials fired.

    • After obtaining a stable baseline recording, perfuse the preparation with increasing concentrations of this compound and repeat the current injection protocol.

  • Data Analysis:

    • Measure the resting membrane potential, action potential amplitude, threshold, duration, and maximum rise slope.

    • Count the number of action potentials fired at each current step to generate a frequency-current (F-I) plot.

    • Compare these parameters before and after the application of this compound.

Mandatory Visualizations

Signaling Pathway of this compound

Amoxecaine_Signaling_Pathway cluster_membrane Cell Membrane cluster_pore Channel Pore NaV_channel Voltage-Gated Sodium Channel (NaV) Na_ion_in Na+ (intracellular) AP Action Potential Propagation NaV_channel->AP Prevents binding_site This compound Binding Site This compound This compound This compound->NaV_channel Inhibits This compound->binding_site Binds to inactivated state Na_ion_out Na+ (extracellular) Na_ion_out->NaV_channel Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Causes Depolarization->AP Leads to Block Block of Nerve Impulse Voltage_Clamp_Workflow start Start prep_cells Prepare Cells (e.g., HEK293 with NaV) start->prep_cells make_pipette Fabricate Patch Pipette prep_cells->make_pipette setup_rig Set up Recording Rig make_pipette->setup_rig giga_seal Form Giga-seal setup_rig->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell apply_protocol Apply Voltage-Clamp Protocol (e.g., step pulse) whole_cell->apply_protocol record_baseline Record Baseline Sodium Current apply_protocol->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_drug_effect Record Sodium Current in presence of this compound apply_this compound->record_drug_effect washout Washout this compound record_drug_effect->washout record_washout Record Sodium Current after Washout washout->record_washout analyze Analyze Data (e.g., IC50, V1/2 shift) record_washout->analyze end End analyze->end Current_Clamp_Workflow start Start prep_neurons Prepare Neurons or Brain Slices start->prep_neurons make_pipette Fabricate Patch Pipette prep_neurons->make_pipette setup_rig Set up Recording Rig make_pipette->setup_rig giga_seal Form Giga-seal setup_rig->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell set_current_clamp Switch to Current-Clamp Mode whole_cell->set_current_clamp inject_current Inject Depolarizing Current Steps set_current_clamp->inject_current record_baseline_aps Record Baseline Action Potentials inject_current->record_baseline_aps apply_this compound Apply this compound record_baseline_aps->apply_this compound record_drug_aps Record Action Potentials in presence of this compound apply_this compound->record_drug_aps washout Washout this compound record_drug_aps->washout record_washout_aps Record Action Potentials after Washout washout->record_washout_aps analyze Analyze Data (e.g., Firing Frequency, AP properties) record_washout_aps->analyze end End analyze->end

References

Application Notes and Protocols for the Use of Lidocaine in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Amoxecaine" was not found in scientific literature. The following application notes and protocols are provided for Lidocaine , a well-characterized local anesthetic and voltage-gated sodium channel blocker, which is presumed to be a compound with a similar mechanism of action. These guidelines can be adapted for other ion channel blockers.

Introduction

Lidocaine is a widely used local anesthetic and a class Ib antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs)[1]. By binding to the intracellular portion of these channels, lidocaine inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes[2][3][4]. Lidocaine exhibits a state-dependent blockade, showing a higher affinity for the open and inactivated states of VGSCs compared to the resting state[4][5]. This property makes it a valuable tool for studying the biophysical properties of sodium channels and for investigating the effects of channel blockade on cellular excitability.

These application notes provide an overview of the use of lidocaine in patch clamp electrophysiology, including its effects on various ion channels, recommended experimental protocols, and data presentation.

Data Presentation: Effects of Lidocaine on Ion Channels

The following tables summarize the quantitative effects of lidocaine on various ion channels as determined by patch clamp experiments.

Table 1: Inhibitory Concentrations (IC50/EC50) of Lidocaine on Voltage-Gated Sodium Channels

Channel SubtypeCell TypeIC50/EC50Holding Potential / ConditionsReference
Nav1.5 (cardiac)COS-7, hiPSC-CMs, HEK293, Purkinje cells20 - 200 µMVoltage-clamp measurements[6]
Nav1.5 (cardiac)Not specified5 - 20 µMHigh-affinity block[6]
Nav1.7HEK293See Reference for biphasic concentration-response curvesPulsing channels for 10 s[7]
Nav (cardiac)Not specified~5 µMTherapeutic plasma levels, comparable to EC50 for gating charge reduction[8]
Nav (cardiac)Not specified28 µMAfter stabilization of DIII and DIV S4 segments[6]
Nav (cardiac)WT-ICM194 µMFast inactivation intact[6]
Nav (cardiac)WT-ICM1970 µMFast inactivation gate disrupted[6]

Table 2: Experimentally Used Concentrations of Lidocaine and Observed Effects

ConcentrationCell Type/TissueEffectReference
10 µMThalamocortical relay neuronsDecreased input resistance, shunting tonic repetitive firing.[9]
30 µMCardiomyocytesSignificant reduction of APD30, APD50, and APD90.[10]
43 - 200 µMCardiac myocytesUse-dependent block of sodium currents.[11]
100 µMRat dorsal horn neurons~50% decrease in peak sodium current; inhibition of voltage-gated potassium channels.[12]
200 µMHippocampal neurons (in vitro)Significantly reduced excess intraneuronal Na+ and Ca2+ accumulation during oxygen-glucose deprivation.[13]
300 µMHEK293 cells (automated patch clamp)Used to study drug-ion channel binding dynamics.[14]
300 µM - 1 mMThalamocortical relay neuronsElevated firing thresholds.[9]
1 mMHEK293 cells expressing Nav1.5Studied effects on action potentials and Na+ current.[15]
10 mMtsA201 cells expressing hH1aUsed to ensure nearly complete modification of Na+ channels for gating current measurements.[8]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol describes how to measure the effect of lidocaine on voltage-gated sodium currents in cultured cells (e.g., HEK293 cells expressing a specific Nav subtype).

Materials:

  • Cells: Cultured cells expressing the sodium channel of interest, plated on glass coverslips.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH[4].

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH[4]. (Note: CsF is used to block potassium channels).

  • Lidocaine Stock Solution: 100 mM Lidocaine-HCl in external solution. Serially dilute to desired final concentrations in external solution on the day of the experiment[4].

  • Patch Clamp Setup: Inverted microscope, micromanipulator, patch clamp amplifier, data acquisition system (e.g., Axopatch, Digidata, pCLAMP software), and a perfusion system[4].

  • Borosilicate Glass Capillaries: For pulling patch pipettes.

Procedure:

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution[4].

  • Cell Preparation: Place a coverslip with cells in the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.

  • Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ)[4].

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. Allow the cell to dialyze with the internal solution for a few minutes.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure all sodium channels are in the resting, closed state[4].

    • To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms)[4].

    • Record the peak inward current at each voltage step to generate a current-voltage (I-V) relationship.

  • Lidocaine Application:

    • Record baseline sodium currents in the control external solution.

    • Switch the perfusion system to the external solution containing the desired concentration of lidocaine.

    • Allow 2-5 minutes for the drug to equilibrate before recording[4].

  • Data Acquisition: Record sodium currents in the presence of lidocaine using the same voltage-clamp protocol. To study use-dependency, apply a train of depolarizing pulses.

  • Washout: Perfuse the chamber with the control external solution to wash out the drug and observe for reversal of the effect.

  • Data Analysis: Measure the peak sodium current amplitude before, during, and after lidocaine application. Calculate the percentage of current inhibition for each concentration. Construct a concentration-response curve and determine the IC50 value by fitting the data with a Hill equation.

Protocol 2: Current-Clamp Recording of Action Potentials

This protocol is for studying the effect of lidocaine on the firing properties of neurons.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Internal (Pipette) Solution (in mM): 140 Potassium Gluconate, 10 EGTA, 5 KCl, 4 NaCl, 3 MgCl₂, 10 HEPES, 1 CaCl₂, 3 Na-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1-4 from Protocol 1.

  • Current-Clamp Mode: Switch the amplifier to current-clamp mode.

  • Record Resting Membrane Potential (RMP): Measure the RMP of the cell with zero current injection.

  • Elicit Action Potentials: Inject a series of depolarizing current steps of varying amplitudes and durations to elicit action potentials. Record the firing pattern, action potential threshold, amplitude, and duration.

  • Lidocaine Application: Perfuse the chamber with the desired concentration of lidocaine and allow for equilibration.

  • Data Acquisition: Repeat the current injection protocol in the presence of lidocaine.

  • Washout: Perfuse with control solution to observe recovery.

  • Data Analysis: Compare the firing frequency, action potential threshold, amplitude, and duration before and after lidocaine application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Solutions (Internal & External) pull_pipettes Pull & Polish Pipettes prep_solutions->pull_pipettes prep_cells Plate Cells on Coverslips setup_rig Setup Recording Rig & Perfusion prep_cells->setup_rig pull_pipettes->setup_rig form_seal Form Gigaohm Seal setup_rig->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell baseline_rec Record Baseline Activity (Voltage- or Current-Clamp) whole_cell->baseline_rec apply_drug Apply Lidocaine via Perfusion baseline_rec->apply_drug drug_rec Record in Presence of Lidocaine apply_drug->drug_rec washout Washout with Control Solution drug_rec->washout measure_params Measure Parameters (e.g., Peak Current, AP Frequency) washout->measure_params calc_inhibition Calculate % Inhibition measure_params->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50

Caption: Experimental workflow for a patch clamp experiment investigating the effects of Lidocaine.

mechanism_of_action cluster_channel cluster_lidocaine Resting Resting (Closed) Open Open (Conducting) Resting->Open Inactivated Inactivated (Closed) Open->Inactivated Block Channel Blockade (No Na+ Influx) Open->Block Inactivated->Resting Recovers Inactivated->Block Lidocaine Lidocaine (Intracellular) Lidocaine->Open Binds (High Affinity) Lidocaine->Inactivated Binds (High Affinity) Stabilizes State Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization

Caption: State-dependent mechanism of Lidocaine action on voltage-gated sodium channels.

signaling_pathway Stimulus Excitatory Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization NaChannel Voltage-Gated Na+ Channel (VGSC) Activation Depolarization->NaChannel NaInflux Na+ Influx NaChannel->NaInflux AP Action Potential Generation & Propagation NaInflux->AP Response Cellular Response (e.g., Nerve Conduction, Muscle Contraction) AP->Response Lidocaine Lidocaine Block VGSC Blockade Lidocaine->Block Block->NaInflux

Caption: Inhibition of the action potential signaling pathway by Lidocaine.

References

Administration of Amoxecaine in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "Amoxecaine" (CAS 553-65-1) did not yield any publicly available preclinical studies in rodent models. Consequently, the following application notes and protocols are generalized for the administration of novel local anesthetics in rodents and are not based on specific data for this compound. Researchers should use this information as a foundational guide and must conduct dose-ranging and toxicity studies to establish a safe and effective dose for this compound.

Application Notes

This compound is classified as a local anesthetic, suggesting its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation in the area of administration. In preclinical rodent models, the evaluation of a novel local anesthetic like this compound would typically involve assessing its efficacy, duration of action, and potential neurotoxicity through various administration routes.

Common administration routes for local anesthetics in rodent models include subcutaneous, perineural (for specific nerve blocks), and topical applications. The choice of route depends on the specific research question and the clinical application being modeled. For instance, a subcutaneous infiltration model can be used to assess local dermal anesthesia, while a sciatic nerve block model is suitable for evaluating peripheral nerve blockade for limb procedures.

Key considerations for administering this compound in rodent models include the formulation (vehicle, concentration, pH), the volume of administration, and the specific anatomical location of the injection. The use of appropriate anesthesia and analgesia for any invasive procedures is mandatory to ensure animal welfare.

Mechanism of Action: Local Anesthetics

Local anesthetics typically function by blocking voltage-gated sodium channels.[1][2][3][4] The unionized form of the anesthetic crosses the cell membrane and, once inside the neuron, the ionized form binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state.[1][2][4] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[1][3][5]

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Neuron_Interior Neuron Interior (Cytoplasm) Extracellular_Space Extracellular Space LA_un-ionized Local Anesthetic (Un-ionized) LA_un-ionized->Neuron_Interior Diffusion LA_ionized_in Local Anesthetic (Ionized) LA_un-ionized->LA_ionized_in Equilibrium LA_ionized_out Local Anesthetic (Ionized) LA_ionized_out->LA_un-ionized Equilibrium Na_Channel Voltage-Gated Sodium Channel LA_ionized_in->Na_Channel Binds to channel Block Blockade of Na+ Influx Na_Channel->Block No_AP Inhibition of Action Potential Block->No_AP

Mechanism of action for a typical local anesthetic.

Experimental Protocols

The following are generalized protocols for evaluating a novel local anesthetic in rodent models.

Subcutaneous Infiltration Anesthesia Model

This model is used to assess the efficacy and duration of local dermal anesthesia.

Materials:

  • This compound solution (concentration to be determined)

  • Sterile saline (vehicle control)

  • Tuberculin syringes with 30-gauge needles

  • Electric clippers

  • Fine-tipped forceps or a needle for sensory testing

  • Timer

Procedure:

  • Anesthetize the rodent (e.g., with isoflurane) for the initial injection to minimize distress.

  • Shave a small area of skin on the dorsal trunk of the animal.

  • Inject a small volume (e.g., 0.1 mL for mice, 0.25 mL for rats) of the this compound solution or vehicle subcutaneously to raise a small bleb.

  • Allow the animal to recover from anesthesia.

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, assess the anesthetic effect.

  • Sensory testing is performed by gently probing the center of the bleb with a needle. A lack of a skin flinch or vocalization is considered a positive anesthetic response.

  • The duration of anesthesia is the time from injection until the return of a positive response to the stimulus.

Sciatic Nerve Block Model

This model evaluates the efficacy of peripheral nerve blockade.

Materials:

  • This compound solution

  • Sterile saline

  • Nerve stimulator (optional, for precise localization)

  • Insulated needle

  • Hot plate or Hargreaves apparatus for thermal sensory testing

  • Von Frey filaments for mechanical sensory testing

Procedure:

  • Anesthetize the rodent (e.g., with isoflurane).

  • Position the animal in lateral recumbency.

  • Identify the location of the sciatic nerve. A common approach is to palpate the greater trochanter and the ischial tuberosity; the nerve lies between these landmarks.

  • Insert the needle perpendicular to the skin, aiming for the sciatic nerve. A nerve stimulator can be used to confirm proximity to the nerve by observing motor responses (e.g., foot twitch) at a low current.

  • Inject a small volume of the this compound solution or vehicle (e.g., 0.1-0.2 mL for rats).

  • Allow the animal to recover from anesthesia.

  • Assess motor and sensory blockade at set time intervals.

    • Motor Block: Observe for foot drop or an inability to bear weight on the affected limb.

    • Sensory Block (Thermal): Use a hot plate or Hargreaves test to measure the latency to withdraw the paw from a heat source. An increased latency indicates sensory blockade.

    • Sensory Block (Mechanical): Use von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus. An increased threshold indicates sensory blockade.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel local anesthetic in a rodent model.

Experimental_Workflow Start Start: Hypothesis (this compound has local anesthetic properties) Formulation Drug Formulation (Determine vehicle, concentration) Start->Formulation Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Formulation->Animal_Prep Administration Drug Administration (e.g., Sciatic Nerve Block) Animal_Prep->Administration Assessment Behavioral Assessment (Motor and Sensory Testing) Administration->Assessment Data_Collection Data Collection (Time course of blockade) Assessment->Data_Collection Analysis Data Analysis (Efficacy, Duration) Data_Collection->Analysis Conclusion Conclusion (Evaluate anesthetic potential) Analysis->Conclusion

Workflow for preclinical evaluation of a novel local anesthetic.

Data Presentation

As no quantitative data for this compound is available, the following tables are templates that researchers can use to structure their findings when evaluating a novel local anesthetic.

Table 1: Efficacy of Subcutaneous this compound in a Dermal Anesthesia Model

Treatment GroupNDose (mg/kg)Anesthetic Success Rate (%)Mean Onset of Anesthesia (min)
Vehicle (Saline)10N/A
This compound10X
This compound10Y
This compound10Z

Table 2: Duration of Sensory and Motor Blockade Following Sciatic Nerve Block with this compound in Rats

Treatment GroupNDose (mg/kg)Duration of Thermal Sensory Block (min)Duration of Mechanical Sensory Block (min)Duration of Motor Block (min)
Vehicle (Saline)8N/A
This compound8X
This compound8Y
Positive Control (e.g., Lidocaine)8A

Data would be presented as mean ± standard error of the mean (SEM) or median with interquartile range, as appropriate.

References

Research on "Amoxecaine" Reveals Scant Analytical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases indicates that while "Amoxecaine" is a recognized chemical compound, there is a significant lack of established analytical standards and research protocols for this substance.

Initial searches for "this compound" did not yield specific analytical methods, quantitative data, or detailed research applications. The compound is listed in the PubChem database with the Chemical Abstracts Service (CAS) number 553-65-1 and the molecular formula C17H29N3O2.[1] However, beyond these basic identifiers, there is a notable absence of peer-reviewed studies or standardized analytical procedures for its detection, quantification, or characterization.

This scarcity of information prevents the creation of detailed application notes and experimental protocols as requested. The core requirements of providing structured quantitative data, detailed methodologies, and signaling pathway diagrams cannot be fulfilled without a foundation of existing research.

For researchers, scientists, and drug development professionals, the absence of established analytical standards for this compound presents a significant challenge. Developing a new analytical method would require substantial foundational work, including:

  • Reference Standard Acquisition: Obtaining a certified reference material of this compound.

  • Method Development: Creating and validating new analytical techniques, likely involving High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which are common for similar compounds.

  • Forced Degradation Studies: To understand its stability and identify potential degradation products.

  • Pharmacokinetic and Pharmacodynamic Studies: To determine its metabolic fate and biological activity.

Given the current state of available information, it is recommended that any research involving "this compound" begin with these fundamental characterization and method development steps.

Should the user have intended to inquire about a different, more common compound such as Amoxicillin or another local anesthetic, providing the correct name will allow for the generation of the requested detailed application notes and protocols.

References

Application Notes and Protocols for Amoxecaine-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amoxecaine is a hypothetical compound name created for the purpose of illustrating the principles of targeted drug delivery. The following data, protocols, and diagrams are representative examples based on established scientific methodologies for local anesthetic drug delivery systems.[1][2]

Application Notes

Introduction to this compound

This compound is a novel, hypothetical local anesthetic designed for high potency and suitability for advanced drug delivery systems. Its theorized chemical structure includes a protonatable amine group, making it responsive to pH changes, and a lipophilic aromatic portion, allowing for efficient encapsulation within polymeric nanoparticles. The primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes, preventing pain signal propagation. The goal of encapsulating this compound is to prolong its analgesic effect, reduce systemic toxicity, and target its release to specific sites, such as inflamed or post-operative tissues, which often present a lower local pH.[3][4][5]

pH-Sensitive Nanoparticle Delivery System

The proposed delivery system utilizes poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, to form nanoparticles that encapsulate this compound.[1] This system is designed to be stable at physiological pH (7.4) and to release the drug more rapidly in the slightly acidic microenvironment of inflamed tissues (pH ~6.5).[3][6] This pH-triggered release enhances drug concentration at the target site, improving efficacy while minimizing systemic side effects.[7]

Summary of (Hypothetical) Key Findings

This document outlines the successful formulation of this compound-loaded PLGA nanoparticles with desirable physicochemical characteristics. In vitro studies demonstrate a clear pH-dependent drug release profile, with significantly faster release at pH 6.5 compared to pH 7.4. Furthermore, in vivo studies in a rat model of inflammatory pain show a prolonged analgesic effect compared to a standard solution of this compound, validating the potential of this targeted delivery system.

Data Presentation

The following tables summarize the quantitative data from the characterization and efficacy studies of the this compound-loaded nanoparticle (NP) formulation.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

Parameter Value (Mean ± SD)
Particle Size (Z-average, nm) 185.4 ± 5.2
Polydispersity Index (PDI) 0.11 ± 0.02
Zeta Potential (mV) -22.5 ± 1.8
Drug Loading Content (%) 8.2 ± 0.7

| Encapsulation Efficiency (%) | 75.3 ± 4.5 |

Table 2: pH-Responsive In Vitro Cumulative Release of this compound

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 6.5 (%)
1 8.1 ± 1.1 19.5 ± 2.3
4 15.6 ± 1.9 45.2 ± 3.1
8 22.4 ± 2.5 68.9 ± 4.0
12 28.9 ± 3.0 85.4 ± 3.8

| 24 | 35.1 ± 3.4 | 92.1 ± 2.9 |

Table 3: In Vivo Analgesic Efficacy in a Rat Model (Paw Withdrawal Latency) | Treatment Group | Time Post-Injection (hours) | | :--- | :--- | | | 2h | 6h | 12h | 24h | | Saline Control | 4.1 ± 0.5 s | 3.9 ± 0.4 s | 4.0 ± 0.6 s | 4.2 ± 0.5 s | | This compound Solution (10 mg/kg) | 14.5 ± 1.2 s | 7.2 ± 0.9 s | 4.5 ± 0.7 s | 4.3 ± 0.5 s | | This compound-NPs (10 mg/kg) | 15.1 ± 1.4 s | 13.8 ± 1.1 s | 10.5 ± 1.0 s | 6.8 ± 0.8 s |

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of nanoparticles using a modified oil-in-water (o/w) single emulsion-solvent evaporation technique.[8]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound (hypothetical)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA), 2% w/v solution

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 4 mL of DCM.

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while sonicating on ice for 3 minutes (e.g., using a probe sonicator at 60% amplitude) to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to nanoparticle formation.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 25 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in a suitable medium for immediate use or lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Kinetics

This protocol uses a dialysis method to assess the pH-responsive release of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking incubator

Procedure:

  • Sample Preparation: Transfer 5 mL of the this compound-NP suspension (containing a known amount of this compound) into a pre-soaked dialysis bag.

  • Dialysis Setup: Place the sealed dialysis bag into a beaker containing 100 mL of PBS (either pH 7.4 or 6.5).

  • Incubation: Place the beaker in a shaking incubator set to 37°C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh, pre-warmed PBS of the same pH.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag.

Protocol 3: Evaluation of In Vivo Analgesic Efficacy

This protocol uses a standard animal model to evaluate the duration and efficacy of the local anesthetic formulation.[9][10]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound-NP suspension

  • This compound solution (free drug)

  • Saline solution (control)

  • Plantar test apparatus (for measuring thermal withdrawal latency)

Procedure:

  • Acclimatization: Acclimatize the rats to the experimental setup for at least 3 days prior to the experiment.

  • Grouping: Randomly divide the animals into three groups (n=6 per group): Saline Control, this compound Solution, and this compound-NPs.

  • Baseline Measurement: Measure the baseline paw withdrawal latency for each rat by applying a radiant heat source to the plantar surface of the hind paw and recording the time to withdrawal.

  • Administration: Administer a subcutaneous injection of 0.2 mL of the respective treatment (Saline, this compound Solution, or this compound-NPs) into the plantar surface of the right hind paw.

  • Post-Treatment Measurement: Measure the paw withdrawal latency at various time points post-injection (e.g., 2, 6, 12, and 24 hours). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Data Analysis: Compare the paw withdrawal latencies between the groups at each time point using appropriate statistical analysis (e.g., ANOVA).

Visualizations

G pain Painful Stimulus nociceptor Nociceptor Activation pain->nociceptor depolarization Membrane Depolarization nociceptor->depolarization na_channel Voltage-Gated Na+ Channels Open depolarization->na_channel influx Na+ Influx na_channel->influx ap Action Potential Generation influx->ap propagation Signal Propagation to CNS ap->propagation perception Pain Perception propagation->perception This compound This compound This compound->na_channel BLOCKS

Caption: Mechanism of Action for this compound local anesthetic.

G cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_testing Phase 3: Efficacy Testing prep_org Prepare Organic Phase (PLGA + this compound in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA Solution) prep_aq->emulsify evap Solvent Evaporation emulsify->evap wash Washing & Collection (Centrifugation) evap->wash dls Size & Zeta Potential (DLS) wash->dls hplc Drug Loading & Encapsulation Eff. wash->hplc release In Vitro Release Study wash->release animal In Vivo Animal Model (Rat Paw) wash->animal assess Analgesic Assessment (Plantar Test) animal->assess

Caption: Experimental workflow for nanoparticle development.

G start Animal Acclimatization (n=18 rats) baseline Baseline Paw Withdrawal Measurement start->baseline random Randomization baseline->random g1 Group 1 (n=6) Control (Saline) random->g1 g2 Group 2 (n=6) This compound Solution random->g2 g3 Group 3 (n=6) This compound-NPs random->g3 inj1 Subcutaneous Injection g1->inj1 inj2 Subcutaneous Injection g2->inj2 inj3 Subcutaneous Injection g3->inj3 measure Measure Paw Withdrawal Latency (2, 6, 12, 24 hours) inj1->measure inj2->measure inj3->measure analysis Statistical Analysis (Compare Groups) measure->analysis

Caption: Logical flow of the in vivo efficacy study design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amoxecaine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Amoxecaine. Our goal is to help you improve reaction yields, purity, and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the esterification step of this compound synthesis?

A1: The primary cause of low yields is often incomplete reaction due to insufficient water removal. The esterification of the this compound precursor with p-aminobenzoic acid is a reversible condensation reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester. Effective removal of water using methods like azeotropic distillation with a Dean-Stark apparatus is crucial for driving the reaction to completion.

Q2: How can I minimize the formation of side products during the synthesis?

A2: Side product formation is frequently linked to reaction temperature and the purity of starting materials. Running the reaction at an excessively high temperature can lead to decomposition of reactants or products. It is essential to maintain the recommended temperature range for each step. Additionally, using high-purity starting materials and anhydrous solvents can prevent unwanted side reactions. Purification of intermediates, if applicable, can also significantly reduce the formation of downstream impurities.

Q3: What are the best practices for purifying the final this compound product?

A3: A multi-step purification process is generally recommended to achieve high purity. This typically involves an initial extraction to remove unreacted starting materials and water-soluble byproducts. This is often followed by recrystallization from a suitable solvent system to isolate the this compound. The choice of solvent for recrystallization is critical and should be determined experimentally to maximize recovery and purity. Column chromatography can be employed as a final polishing step if very high purity is required.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction in the esterification step.- Suboptimal reaction temperature.- Degradation of product during workup.- Ensure efficient water removal during esterification (e.g., using a Dean-Stark trap).- Optimize the reaction temperature; monitor progress using TLC.- Perform workup and purification steps at lower temperatures if the product is thermally sensitive.
Presence of Impurities in Final Product - Impure starting materials.- Formation of side products during the reaction.- Ineffective purification.- Verify the purity of all reactants and solvents before use.- Control reaction temperature and time to minimize side reactions.- Optimize the recrystallization solvent and consider using column chromatography for final purification.
Difficulty in Isolating the Product - Product is an oil instead of a solid.- Product is too soluble in the recrystallization solvent.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal.- If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which is often crystalline.- Systematically screen for an appropriate recrystallization solvent or solvent mixture.
Inconsistent Reaction Times - Variations in catalyst activity.- Presence of inhibitors in the reaction mixture.- Use a fresh batch of catalyst or ensure the catalyst has not been deactivated.- Ensure all glassware is thoroughly cleaned and dried, and use high-purity, anhydrous solvents.

Experimental Protocols

Key Experiment: Esterification of this compound Precursor

This protocol outlines the general procedure for the esterification step, which is often a critical point for yield optimization.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add the this compound alcohol precursor (1.0 eq), p-aminobenzoic acid (1.1 eq), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an appropriate acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is complete when the starting material is no longer visible on the TLC plate.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

This compound Synthesis and Troubleshooting Workflow

This compound Synthesis and Troubleshooting Workflow start Start Synthesis esterification Esterification Step start->esterification workup Reaction Workup esterification->workup purification Purification workup->purification analysis Final Product Analysis (Yield & Purity) purification->analysis low_yield Low Yield? analysis->low_yield impurity Impurities Present? analysis->impurity end Successful Synthesis troubleshoot Troubleshoot troubleshoot->esterification Optimize low_yield->end No low_yield->troubleshoot Yes impurity->end No impurity->troubleshoot Yes

Caption: A flowchart illustrating the key stages of this compound synthesis and the logical steps for troubleshooting common issues like low yield and impurities.

Logical Relationship for Optimizing Purity

Decision Tree for Purity Optimization start Crude Product recrystallization Recrystallization start->recrystallization check_purity Purity > 98%? recrystallization->check_purity column_chromatography Column Chromatography check_purity->column_chromatography No final_product High-Purity Product check_purity->final_product Yes re_recrystallize Re-recrystallize with Different Solvent check_purity->re_recrystallize If impurities persist column_chromatography->final_product re_recrystallize->check_purity

Caption: A decision tree outlining the logical steps for purifying the crude this compound product to achieve high purity, including alternative pathways.

Technical Support Center: Optimizing Amoxapine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Amoxapine in in vivo experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Amoxapine in rodent models?

A1: The appropriate starting dose of Amoxapine can vary significantly depending on the animal model, the research question, and the route of administration. Based on published literature, a range of doses has been used. For instance, oral doses as low as 1 mg/kg/day have been effective in mice for specific endpoints, while other studies in rats have used intraperitoneal (i.p.) injections of 10 mg/kg/day to study neurochemical effects.[1][2] It is crucial to begin with a dose-finding study to determine the optimal dose for your specific experimental conditions and desired outcomes.

Q2: What is the primary mechanism of action of Amoxapine?

A2: Amoxapine is a tricyclic antidepressant with a unique pharmacological profile. Its primary mechanism of action involves the inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake in the neuronal synapse.[3][4][5] Additionally, Amoxapine and its metabolites act as antagonists at dopamine D2 and D4 receptors, which contributes to its atypical antipsychotic properties.[3][4][6][7]

Q3: What are the expected therapeutic and adverse effects of Amoxapine in animal models?

A3: In animal models of depression, Amoxapine is expected to produce antidepressant-like effects. Due to its dopamine receptor antagonism, it may also exhibit antipsychotic-like activity.[6][7] Common adverse effects at therapeutic doses can include sedation.[8] At higher doses or in cases of overdose, more severe toxicities can occur, including seizures, renal failure, and rhabdomyolysis.[9][10][11][12] Researchers should be vigilant for signs of toxicity such as lethargy, ataxia, or convulsions.

Q4: How should Amoxapine be prepared and administered for in vivo experiments?

A4: Amoxapine is available in tablet form for clinical use.[3][5][13][14] For in vivo research, it will need to be appropriately formulated for the chosen route of administration. For oral gavage, tablets can be crushed and suspended in a suitable vehicle like a solution of carboxymethylcellulose (CMC-Na).[2] For intraperitoneal injections, Amoxapine may need to be dissolved in a vehicle such as a solution containing DMSO and corn oil.[2] It is essential to ensure the final formulation is homogenous and the pH is within a physiologically acceptable range.

Q5: What is the pharmacokinetic profile of Amoxapine and its major metabolite?

A5: Amoxapine is rapidly absorbed after oral administration, reaching peak plasma levels in approximately 90 minutes in humans.[3][10] It is about 90% bound to plasma proteins.[3][10] The elimination half-life of the parent drug is around 8 hours. However, its major active metabolite, 8-hydroxyamoxapine, has a significantly longer half-life of about 30 hours, which contributes to its sustained therapeutic effect.[3][10][15]

Troubleshooting Guides

Issue 1: Lack of Efficacy or Inconsistent Results

Possible Cause Troubleshooting Step
Inadequate Dosage The administered dose may be too low to elicit a therapeutic response. Conduct a dose-response study to identify the optimal dose for your specific animal model and experimental endpoint.[16]
Incorrect Route of Administration The bioavailability of Amoxapine can vary with the route of administration. Ensure the chosen route (e.g., oral, i.p.) is appropriate for your experimental design and that the administration technique is consistent.
Poor Drug Formulation Improperly prepared Amoxapine may lead to inaccurate dosing. Ensure the drug is fully dissolved or evenly suspended in the vehicle. Prepare fresh formulations regularly.
Metabolic Differences Animal strain, sex, and age can influence drug metabolism. Be consistent with the animal model used and consider potential metabolic differences.

Issue 2: Signs of Toxicity or Adverse Events

Possible Cause Troubleshooting Step
Dosage Too High The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). Reduce the dosage in subsequent experiments. Monitor animals closely for signs of toxicity such as seizures, excessive sedation, or distress.[9][10][11][12]
Rapid Administration For intravenous or intraperitoneal injections, rapid administration can lead to acute toxicity. Administer the drug slowly and consistently.
Vehicle Toxicity The vehicle used to dissolve or suspend Amoxapine may have its own toxic effects. Run a vehicle-only control group to assess any adverse effects of the vehicle itself.
Cumulative Toxicity In chronic studies, Amoxapine or its metabolites may accumulate. Consider adjusting the dosing frequency or dosage based on the long half-life of the 8-hydroxyamoxapine metabolite.[3][10][15]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amoxapine in Humans

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax)~90 minutes[3][10]
Plasma Protein Binding~90%[3][10]
Elimination Half-life (Amoxapine)~8 hours[3][10][15]
Elimination Half-life (8-hydroxyamoxapine)~30 hours[3][10][15]
MetabolismHepatic (primarily CYP2D6)[3][8]
ExcretionRenal[3][10]

Table 2: Reported In Vivo Dosages of Amoxapine in Animal Models

Animal ModelDosageRoute of AdministrationObserved EffectReference(s)
Mice1 mg/kg/day and 5 mg/kg/dayOralSuppression of chemotherapy-induced diarrhea[1]
Rats10 mg/kg/dayIntraperitoneal (i.p.)Enhanced levels of leu-enkephalin in the central nervous system[2]
Rats and Rabbits3-10 times the human doseOralFetotoxic effects[5][10][11][17]
Rats5-10 times the human doseOralPancreatic islet cell hyperplasia (in a 21-month study)[10]

Experimental Protocols

Protocol 1: Dose-Response Study for Amoxapine in a Rodent Model of Depression

  • Animal Model: Select a validated rodent model of depression (e.g., forced swim test, tail suspension test).

  • Groups: Establish a minimum of five groups: a vehicle control group and at least four Amoxapine dose groups (e.g., 1, 5, 10, and 20 mg/kg).

  • Acclimation: Allow animals to acclimate to the housing and handling conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare Amoxapine in a suitable vehicle. For oral administration, a suspension in 0.5% CMC-Na is common.

  • Administration: Administer the assigned dose of Amoxapine or vehicle to each animal at a consistent time each day for a predetermined period (e.g., 7-14 days).

  • Behavioral Testing: Conduct the behavioral test at a specific time point after the final drug administration (e.g., 60 minutes).

  • Data Analysis: Analyze the behavioral data to determine the dose at which Amoxapine produces a significant antidepressant-like effect compared to the vehicle control.

  • Toxicity Monitoring: Throughout the study, monitor animals for any signs of toxicity, including changes in weight, food and water intake, and general appearance and behavior.

Mandatory Visualization

Amoxapine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Amoxapine Amoxapine NET Norepinephrine Transporter (NET) Amoxapine->NET Inhibits SERT Serotonin Transporter (SERT) Amoxapine->SERT Inhibits (less potent) Synaptic_Cleft Synaptic Cleft NE_Synapse Increased Norepinephrine NET->NE_Synapse Serotonin_Synapse Increased Serotonin SERT->Serotonin_Synapse NE Norepinephrine NE->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake D2R Dopamine D2 Receptor Postsynaptic_Effect Modulation of Neuronal Signaling D2R->Postsynaptic_Effect D4R Dopamine D4 Receptor D4R->Postsynaptic_Effect Dopamine Dopamine Dopamine->D2R Dopamine->D4R Amoxapine_Post Amoxapine Amoxapine_Post->D2R Antagonizes Amoxapine_Post->D4R Antagonizes NE_Synapse->Postsynaptic_Effect Serotonin_Synapse->Postsynaptic_Effect

Caption: Mechanism of action of Amoxapine.

Experimental_Workflow cluster_0 Phase 1: Dose-Finding Study cluster_1 Phase 2: Efficacy Study cluster_2 Troubleshooting Loop A Select Animal Model and Endpoints B Establish Dose Groups (including vehicle control) A->B C Administer Amoxapine (e.g., 7-14 days) B->C D Conduct Behavioral/ Physiological Assessments C->D E Determine Optimal Dose Range D->E F Administer Optimal Dose of Amoxapine E->F G Conduct Primary Efficacy Experiments F->G H Collect and Analyze Data G->H I Unexpected Results or Adverse Events? H->I I->F No J Review Protocol and Dosage I->J Yes K Adjust Dose or Administration Route J->K K->C Re-evaluate

Caption: In vivo experimental workflow for Amoxapine.

References

minimizing off-target effects of Amoxecaine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amoxecaine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and minimizing its potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. Its primary function is to block the phosphorylation of downstream STAT proteins, thereby inhibiting the JAK-STAT signaling pathway, which is a critical regulator of cell proliferation and differentiation.

Q2: What are the most common off-target effects observed with this compound?

A2: Due to the conserved nature of ATP-binding sites among kinases, this compound can exhibit off-target activity. The most frequently observed off-target interactions are with other members of the JAK family, namely JAK1 and JAK3, as well as Src family kinases (SFKs). These unintended inhibitions can lead to immunosuppressive effects or other cellular toxicities.

Q3: At what concentration should I use this compound to achieve maximal on-target activity with minimal off-target effects?

A3: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. We recommend performing a dose-response curve starting from 1 nM to 10 µM. Based on in vitro kinase assays, the IC50 for JAK2 is significantly lower than for its common off-targets. For most cell-based assays, a concentration range of 50-200 nM is a good starting point to achieve substantial JAK2 inhibition while minimizing effects on JAK1 and JAK3.

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of JAK2 and not an off-target effect?

A4: To validate the on-target effect of this compound, we recommend conducting a rescue experiment. This can be achieved by introducing a constitutively active or this compound-resistant mutant of JAK2 into your experimental system. If the observed phenotype is reversed, it strongly suggests that the effect is mediated by JAK2 inhibition. Additionally, utilizing a structurally unrelated JAK2 inhibitor as a control can help confirm the on-target activity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cell toxicity at low concentrations. Off-target effects on essential cellular kinases.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Conduct a kinome-wide selectivity profiling to identify potential off-target kinases. 3. Lower the concentration of this compound and increase the treatment duration.
Inconsistent experimental results. 1. Degradation of this compound. 2. Variability in cell passage number or density.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store at -80°C. 2. Standardize cell culture conditions, including seeding density and passage number.
Lack of expected downstream signaling inhibition (e.g., p-STAT3/5). 1. Insufficient concentration of this compound. 2. Suboptimal treatment time.1. Perform a dose-response experiment and analyze downstream signaling at multiple concentrations. 2. Conduct a time-course experiment to determine the optimal duration of treatment for inhibiting the target pathway.
Unexpected changes in cell morphology or signaling pathways. Activation or inhibition of an unknown off-target.1. Use a lower concentration of this compound in combination with a more specific inhibitor for the suspected off-target pathway. 2. Employ phosphoproteomics or RNA sequencing to identify affected pathways.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
JAK2 5.2 Primary Target
JAK185.7Off-Target
JAK3250.1Off-Target
TYK2310.5Off-Target
FLT3980.2Off-Target
Src> 10,000Minimal Off-Target Activity

Experimental Protocols

Protocol 1: Cellular Target Engagement Assay using Western Blot

This protocol is designed to verify the inhibition of JAK2 in a cellular context by measuring the phosphorylation of its downstream target, STAT3.

  • Cell Culture and Treatment:

    • Plate your cells of interest at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-6 or EPO) for 30 minutes to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2 (Active) STAT3 STAT3 JAK2_active->STAT3 Phosphorylates JAK2_inactive->JAK2_active This compound This compound This compound->JAK2_active Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Gene Target Gene Expression pSTAT3_dimer->Gene Regulates

Caption: this compound's on-target mechanism of action.

Start Start: High Cell Toxicity Observed CheckConc Is this compound concentration > 500 nM? Start->CheckConc LowerConc Action: Lower Concentration & Repeat CheckConc->LowerConc Yes ProfileKinome Action: Perform Kinome-Wide Selectivity Profiling CheckConc->ProfileKinome No LowerConc->Start OffTarget Result: Off-Target Effect Confirmed ProfileKinome->OffTarget OnTarget Result: On-Target Toxicity ProfileKinome->OnTarget

Caption: Troubleshooting workflow for high cell toxicity.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Amoxecaine_on This compound JAK2 JAK2 Amoxecaine_on->JAK2 STAT3_path STAT3 Signaling JAK2->STAT3_path Proliferation Cell Proliferation STAT3_path->Proliferation Amoxecaine_off This compound JAK1 JAK1 Amoxecaine_off->JAK1 SFK SFKs Amoxecaine_off->SFK Immune Immunosuppression JAK1->Immune Toxicity Cellular Toxicity SFK->Toxicity

Caption: On-target vs. off-target effects of this compound.

Amoxecaine Interference with Fluorescent Dyes: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Amoxecaine and similar compounds with fluorescent dyes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent dyes?

This compound is structurally related to local anesthetics, which are known to interact with biological membranes and proteins.[1][2] These interactions can lead to interference with fluorescent signals through several mechanisms. All local anesthetics are weak bases composed of a hydrophilic component, a lipophilic aromatic ring, and a connecting amide or ester link.[2] This chemical structure can contribute to fluorescence interference.

Q2: What are the primary mechanisms of fluorescence interference caused by compounds like this compound?

There are two main mechanisms by which a compound can directly interfere with a fluorescent assay:

  • Fluorescence Quenching: The compound reduces the fluorescence intensity of a dye. This can occur through dynamic quenching (collision between the compound and the fluorophore) or static quenching (formation of a non-fluorescent complex).[3] The efficiency of quenching is often related to the compound's concentration.[4]

  • Autofluorescence: The compound itself is fluorescent and emits light in the same spectral region as the experimental dye, leading to an artificially high signal.[4][5]

Q3: Can this compound indirectly affect my fluorescence readings?

Yes, indirect interference is possible. Since local anesthetics can interact with proteins and membranes, this compound could potentially:

  • Alter the local environment of the fluorescent probe, affecting its quantum yield.

  • Displace a fluorescent probe from its binding site.[1]

  • Induce conformational changes in a target protein that a fluorescent dye is designed to detect.

Q4: Which fluorescent dyes are most likely to be affected?

Dyes that excite or emit in the blue-green spectral region are often more susceptible to interference from autofluorescent compounds.[4] However, any dye can be subject to quenching. The susceptibility depends on the specific chemical structures of both the dye and the interfering compound. It is crucial to perform control experiments to determine the effect on your specific dye.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating fluorescence interference from this compound or similar compounds.

Issue 1: Unexpectedly Low Fluorescence Signal (Potential Quenching)

Symptoms:

  • Signal intensity is significantly lower in samples treated with this compound compared to controls.

  • The signal-to-background ratio is poor.[6]

Troubleshooting Steps:

  • Perform a Quenching Control Assay: Measure the fluorescence of your dye in the presence of varying concentrations of this compound, but without cells or your biological target. This will determine if the compound directly quenches the dye's fluorescence.

  • Optimize Compound Concentration: If quenching is observed, determine the lowest effective concentration of this compound for your primary experiment to minimize the quenching effect.

  • Change the Fluorophore: If quenching is severe, consider using a different fluorescent dye, preferably one that emits at a longer wavelength (red-shifted), as this can sometimes reduce interference.[7]

  • Time-Resolved Fluorescence: If available, use time-resolved fluorescence spectroscopy. Dynamic quenching affects the fluorescence lifetime, while static quenching does not. This can help elucidate the quenching mechanism.[8]

Issue 2: High Background or False Positive Signal (Potential Autofluorescence)

Symptoms:

  • Control samples containing this compound but lacking the fluorescent dye show a significant signal.

  • Fluorescence intensity is unexpectedly high in all this compound-treated wells.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Prepare samples containing only this compound in the assay buffer and measure the fluorescence using the same filter set as your experiment.

  • Use a "No-Dye" Control: For every experiment, include a control group that contains cells (or your target) and this compound, but not the fluorescent dye.[9] Subtract this background signal from your experimental measurements.

  • Pre-Read Plates: In plate-based assays, perform a fluorescent read after adding the compound but before adding the fluorescent substrate or dye.[4][5] This measures the intrinsic fluorescence of the compound.

  • Spectral Analysis: If your instrument allows, run an emission scan of the this compound-containing sample to identify its peak emission wavelength and determine if it overlaps with your dye.

Logical Workflow for Troubleshooting Interference

The following diagram outlines a systematic approach to diagnosing fluorescence interference issues.

G cluster_start cluster_checks Initial Control Experiments cluster_analysis Analysis of Control Results cluster_conclusion Conclusion & Mitigation Start Unexpected Fluorescence (High or Low Signal) Check_Auto Run 'Compound Only' Control (No Dye, No Cells) Start->Check_Auto Check_Quench Run 'Compound + Dye' Control (No Cells) Start->Check_Quench Result_Auto Signal in 'Compound Only'? Check_Auto->Result_Auto Result_Quench Signal Reduced in 'Compound + Dye'? Check_Quench->Result_Quench Result_Auto->Result_Quench No Conclusion_Auto Autofluorescence is Likely. Subtract background or use red-shifted dye. Result_Auto->Conclusion_Auto Yes Conclusion_Quench Quenching is Likely. Lower compound concentration or change dye. Result_Quench->Conclusion_Quench Yes Conclusion_None Direct interference is unlikely. Investigate indirect biological effects. Result_Quench->Conclusion_None No

Caption: Troubleshooting workflow for fluorescence interference.

Quantitative Data Summary

ParameterControl (Dye Only)+ Compound (Quenching)+ Compound (Autofluorescence)
Fluorescence Intensity (a.u.) 10,0004,50015,000
Quantum Yield (Φ) 0.600.27N/A (Appears higher)
Fluorescence Lifetime (τ) ns 4.12.2 (Dynamic) or 4.1 (Static)4.1 (Unchanged)
Signal-to-Background Ratio 502215 (due to high bg)

Table 1: Hypothetical data illustrating the impact of interfering compounds on fluorescence measurements. "N/A" indicates that the quantum yield of the primary dye is obscured by the compound's own fluorescence.

Experimental Protocols

Protocol 1: Compound Autofluorescence Check

Objective: To determine if this compound is intrinsically fluorescent under experimental conditions.

Materials:

  • 96-well black, clear-bottom plates

  • Assay buffer (e.g., PBS, HBSS)

  • This compound stock solution

  • Fluorescence plate reader with appropriate filters for your experimental dye

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiment down to zero.

  • Add 100 µL of each dilution to triplicate wells of the 96-well plate.

  • Include wells with buffer only as a negative control.

  • Incubate the plate under the same conditions as your main experiment (e.g., 30 minutes at 37°C).

  • Read the plate in the fluorescence reader using the exact same excitation and emission wavelengths/filters as your primary assay.[10]

  • Analyze the data: If the fluorescence intensity increases with the compound concentration, the compound is autofluorescent.

Protocol 2: In Vitro Fluorescence Quenching Assay

Objective: To determine if this compound directly quenches the fluorescence of the chosen dye.

Materials:

  • All materials from Protocol 1

  • Fluorescent dye stock solution

Methodology:

  • Prepare a serial dilution of this compound in assay buffer in a 96-well plate as described above.

  • Prepare a working solution of your fluorescent dye in the assay buffer at the final concentration used in your experiment.

  • Add the dye solution to all wells containing the this compound dilutions and to control wells (which contain buffer instead of this compound).

  • Incubate the plate, protecting it from light, for the duration of your experimental staining step.

  • Read the fluorescence intensity.

  • Analyze the data: Plot fluorescence intensity against this compound concentration. A concentration-dependent decrease in fluorescence indicates quenching.

Potential Mechanisms of Action Diagram

This diagram illustrates the potential pathways of interference.

G cluster_compound cluster_mechanisms Potential Interference Mechanisms cluster_outcome Compound Compound Quenching Fluorescence Quenching (Reduces Signal) Compound->Quenching Direct Interaction Autofluorescence Autofluorescence (Increases Signal) Compound->Autofluorescence Inherent Property Indirect Indirect Effects (Displacement, etc.) Compound->Indirect Biological Interaction Result Inaccurate Data Quenching->Result Autofluorescence->Result Indirect->Result

Caption: Potential mechanisms of fluorescence interference.

References

Technical Support Center: Stabilizing Amoxicillin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Amoxecaine" does not correspond to a known pharmaceutical compound in major chemical and pharmaceutical databases. The provided information and common stability issues strongly suggest a reference to Amoxicillin , a widely used β-lactam antibiotic. This guide will proceed under the assumption that the query pertains to the stabilization of Amoxicillin.

This technical support center provides researchers, scientists, and drug development professionals with essential information for stabilizing Amoxicillin in solution for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Amoxicillin to degrade in solution?

A1: The stability of Amoxicillin in an aqueous solution is influenced by several factors. The most critical are pH, temperature, light exposure, and the concentration of the solution itself.[1][2] Hydrolysis, the chemical breakdown of the molecule by water, is the main degradation pathway.[3][4]

Q2: What is the optimal pH range for storing Amoxicillin solutions?

A2: Amoxicillin generally shows the greatest stability in acidic conditions.[5][6] As the pH increases and becomes neutral or alkaline, the rate of degradation, particularly hydrolysis of the β-lactam ring, increases significantly.[5][7] For instance, some studies show that Amoxicillin is most stable at an acidic pH, with stability decreasing as the pH rises.[6]

Q3: How does temperature affect the stability of Amoxicillin solutions?

A3: Higher temperatures accelerate the rate of chemical degradation for most pharmaceutical compounds, including Amoxicillin.[2][8] Experimental data show that Amoxicillin solutions maintain over 90% stability for 1-3 days at 20-25°C, but this stability is notably reduced at 37°C.[1] For long-term storage, refrigeration or freezing is typically required.

Q4: Is Amoxicillin sensitive to light?

A4: Yes, Amoxicillin is susceptible to photodegradation, meaning it can be broken down by exposure to UV and visible light.[2][9] To ensure stability, solutions should be protected from light, for example, by using amber vials or by wrapping the container in aluminum foil.[10]

Q5: Can the concentration of the Amoxicillin solution impact its stability?

A5: Yes, the stability of Amoxicillin can be concentration-dependent. Some studies have found that higher concentrations of Amoxicillin in solution can be less stable.[1]

Q6: Are there any excipients or additives that can help stabilize Amoxicillin in solution?

A6: Yes, various excipients can be used to improve the stability of pharmaceutical formulations. Buffering agents are crucial for maintaining an optimal pH.[11] For some biologics, stabilizers like amino acids, sugars (e.g., sucrose, trehalose), and polyols (e.g., mannitol, sorbitol) are used to protect the active ingredient.[12][13] While specific data for Amoxicillin with all these excipients is not detailed in the provided results, the principle of using buffers to control pH is a primary strategy.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of potency in solution. Inappropriate pH. Measure the pH of the solution. Amoxicillin is more stable at acidic pH.[5][6] Adjust the pH using appropriate buffer systems to maintain it in the optimal range (typically acidic).
High storage temperature. Store the solution at a lower temperature (e.g., 2-8°C). Degradation rates increase with temperature.[1][8] Avoid leaving solutions at room temperature for extended periods.
Exposure to light. Protect the solution from light by storing it in amber containers or wrapping the container with aluminum foil.[10]
Solution changes color (e.g., yellowing). Chemical degradation. Yellowing of the solution upon heating is an indicator of Amoxicillin degradation.[14] This is a sign of instability. Review and optimize storage conditions (pH, temperature, light protection).
Precipitate forms in the solution. Poor solubility or degradation. Amoxicillin has dose-dependent bioavailability, indicating that solubility can be a limiting factor. Ensure the concentration is not above its solubility limit at the storage pH and temperature. Precipitation can also be a result of degradation products being less soluble.
Inconsistent results in stability studies. Variable storage conditions. Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled and monitored throughout the study.
Inadequate analytical method. Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact Amoxicillin from its degradation products.[15]

Data on Amoxicillin Stability

Table 1: Effect of pH and Temperature on Amoxicillin Shelf-Life

ConcentrationpHTemperature (°C)Shelf-Life (hours)
1 mg/mL6.53404.85
1 mg/mL6.522.9>263.8
7.5 mg/mL8.852.94.2
7.5 mg/mL7.692.951.8
15 mg/mL8.34400.11
Source: Data synthesized from stability studies on Amoxicillin and Clavulanate combinations.[1]

Experimental Protocols

Protocol: Forced Degradation Study of Amoxicillin in Solution

This protocol outlines the methodology for conducting a forced degradation study to assess the stability of Amoxicillin under various stress conditions.

1. Objective: To identify the degradation pathways of Amoxicillin and to validate a stability-indicating analytical method, typically HPLC.[15][16]

2. Materials:

  • Amoxicillin reference standard

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Mobile phase for HPLC (e.g., methanol-acetic acid mixture)[17]

  • Validated HPLC system with a UV detector[10][18]

  • Photostability chamber

  • Temperature-controlled oven/incubator

3. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of Amoxicillin in the appropriate diluent (e.g., high-purity water or buffer) to achieve a desired stock concentration.

4. Stress Conditions:

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.375 M HCl. Maintain at a specified temperature (e.g., 40°C) for a set time. Neutralize the solution with NaOH before HPLC analysis.[10]

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.015 M NaOH. Maintain at room temperature (25°C) for approximately 15 minutes. Neutralize with HCl before HPLC analysis.[10]

  • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 1.5% hydrogen peroxide. Store under controlled conditions and analyze at appropriate time points.[10]

  • Thermal Degradation: Store the Amoxicillin solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.[16] Analyze samples at various time intervals.

  • Photolytic Degradation: Expose the Amoxicillin solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[10] Analyze both samples after the exposure period.

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration with the HPLC mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the appearance of degradation peaks and the decrease in the peak area of the parent Amoxicillin.

6. Data Evaluation:

  • Calculate the percentage of Amoxicillin remaining at each time point.

  • Identify and, if possible, characterize the major degradation products.

  • The results will help establish the degradation pathway and demonstrate the specificity of the analytical method.[16]

Visualizations

Amoxicillin Degradation Pathway

The primary degradation pathway for Amoxicillin in aqueous solution is the hydrolysis of the β-lactam ring.

G Amoxicillin Amoxicillin (β-Lactam Ring Intact) Hydrolysis Hydrolysis (H₂O, pH, Temp) Amoxicillin->Hydrolysis PenicilloicAcid Amoxicilloic Acid (β-Lactam Ring Opened) Hydrolysis->PenicilloicAcid Yields Diketopiperazine Amoxicillin-Diketopiperazine-2',5' (Stable End Product) PenicilloicAcid->Diketopiperazine Rapidly Forms G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Amoxicillin Solution in Desired Buffer/Vehicle Stress Expose to Stress Conditions (pH, Heat, Light, Oxidation) Prep->Stress Control Store Control Sample (Protected from Stress) Prep->Control Sampling Sample at Predetermined Time Intervals Stress->Sampling Control->Sampling HPLC Analyze via Stability-Indicating HPLC Method Sampling->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data Conclusion Determine Shelf-Life & Optimal Storage Conditions Data->Conclusion G Start Instability Observed (e.g., Potency Loss, Color Change) Check_pH Is pH in the Optimal Acidic Range? Start->Check_pH Check_Temp Is Storage Temperature Low (e.g., 2-8°C)? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust pH with a Buffer System Check_pH->Adjust_pH No Check_Light Is Solution Protected from Light? Check_Temp->Check_Light Yes Adjust_Temp Action: Lower Storage Temperature Check_Temp->Adjust_Temp No Check_Conc Is Concentration Appropriate? Check_Light->Check_Conc Yes Protect_Light Action: Use Amber Vials or Foil Wrap Check_Light->Protect_Light No Adjust_Conc Action: Re-evaluate Solution Concentration Check_Conc->Adjust_Conc No Resolved Problem Resolved Check_Conc->Resolved Yes Adjust_pH->Resolved Adjust_Temp->Resolved Protect_Light->Resolved Adjust_Conc->Resolved

References

Technical Support Center: Amoxecaine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amoxecaine synthesis and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process.

Disclaimer: "this compound" is a hypothetical compound name for the purpose of this guide. The challenges and solutions described are based on general principles of organic synthesis and purification applicable to complex ester-containing molecules and are intended for informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the initial esterification step of this compound synthesis?

A1: The most frequent cause of low yield is incomplete reaction due to insufficient water removal. The esterification of the this compound precursor is often a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants. Inadequate drying of reactants and solvents or an inefficient water removal technique (like a Dean-Stark trap) are common culprits. Another significant factor can be steric hindrance from bulky protecting groups, which can slow down the reaction rate.

Q2: I am observing a significant amount of a side product with a similar polarity to this compound. How can I improve the purification?

A2: When a side product has similar polarity, standard column chromatography can be challenging. Consider switching to a different stationary phase or using a multi-step purification approach. Techniques like preparative High-Performance Liquid Chromatography (HPLC) with a suitable column can offer much higher resolution. Alternatively, you might explore derivatization of the side product to significantly alter its polarity before another round of chromatography.

Q3: My final this compound product shows signs of degradation after purification. What are the likely causes and how can I prevent this?

A3: this compound, as a complex ester, can be susceptible to hydrolysis, especially if any acidic or basic residues from the purification process are not completely removed. Ensure that all solvents used for workup and purification are neutral and that the final product is stored in a dry, inert atmosphere. Degradation can also be triggered by exposure to light or elevated temperatures. Store the purified compound at low temperatures and protected from light.

Q4: During the deprotection step, I am seeing incomplete removal of the protecting group. What should I do?

A4: Incomplete deprotection can be addressed by increasing the reaction time or the amount of the deprotecting agent. However, be cautious as harsher conditions can lead to the degradation of the target molecule. It is often better to repeat the deprotection step with fresh reagents. Also, verify the purity and activity of your deprotecting agent, as it may have degraded over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low reaction conversion in Step 1 (Esterification) 1. Inadequate water removal.2. Steric hindrance.3. Impure starting materials.1. Use a properly functioning Dean-Stark trap and ensure all glassware and solvents are thoroughly dried.2. Consider a less bulky protecting group or a more reactive derivative of the carboxylic acid.3. Recrystallize or purify starting materials before use.
Formation of multiple spots on TLC after Step 2 (Amide Coupling) 1. Side reactions due to reactive functional groups.2. Racemization of chiral centers.3. Degradation of the coupling agent.1. Ensure all other reactive functional groups are adequately protected.2. Use a non-racemizing coupling agent and run the reaction at a lower temperature.3. Use a fresh batch of the coupling agent.
Incomplete Deprotection in Final Step 1. Insufficient deprotecting agent.2. Inactive deprotecting agent.3. Short reaction time.1. Increase the equivalents of the deprotecting agent.2. Use a freshly opened or verified batch of the agent.3. Extend the reaction time and monitor closely by TLC.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of this compound and impurities during column chromatography 1. Similar polarity of the compounds.2. Inappropriate solvent system.1. Switch to a different stationary phase (e.g., from silica to alumina or a bonded phase).2. Use a gradient elution with a very shallow gradient or switch to an entirely different solvent system. Consider preparative HPLC.
Product degradation on the silica gel column 1. Acidity of the silica gel causing hydrolysis of the ester.1. Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column.2. Use a less acidic stationary phase like alumina.
Low recovery of the final product after purification 1. Adsorption of the product onto the stationary phase.2. Precipitation of the product in the column or tubing.3. Product degradation during purification.1. Add a small amount of a polar solvent to the elution mixture to reduce strong interactions.2. Choose a solvent system in which your product is more soluble.3. As mentioned above, use neutralized stationary phases and avoid prolonged exposure to purification conditions.

Experimental Protocols

A detailed methodology for a key purification step is provided below.

Protocol: High-Performance Liquid Chromatography (HPLC) Purification of this compound

  • Column Selection: A reverse-phase C18 column is recommended for the purification of moderately polar compounds like this compound.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be determined by analytical HPLC first to achieve good separation. A common starting point is a 50:50 mixture.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes at a constant flow rate.

    • Set the detector wavelength based on the UV absorbance maximum of this compound.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Collect fractions as the separated compounds elute from the column. The peak corresponding to this compound should be collected.

  • Post-Purification Processing:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion by TLC/LC-MS start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents workup_issue Investigate Workup and Extraction Procedure complete->workup_issue extend_time->check_reaction check_reagents->check_reaction emulsion Emulsion Formation? workup_issue->emulsion product_loss Product Loss to Aqueous Layer? workup_issue->product_loss purification_loss Investigate Purification Losses workup_issue->purification_loss add_brine Add Brine to Break Emulsion emulsion->add_brine add_brine->purification_loss back_extract Back-extract Aqueous Layer product_loss->back_extract back_extract->purification_loss final_yield Optimized Yield purification_loss->final_yield

Caption: Troubleshooting workflow for diagnosing low reaction yield.

This compound Purification Workflow

purification_workflow start Crude this compound Product liquid_extraction Liquid-Liquid Extraction (Aq. Workup) start->liquid_extraction drying Dry Organic Layer (e.g., Na2SO4) liquid_extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography purity_check Purity Check (TLC/HPLC) chromatography->purity_check pure Product >95% Pure? purity_check->pure recrystallization Recrystallization or Preparative HPLC pure->recrystallization No final_product Pure this compound pure->final_product Yes recrystallization->purity_check

Caption: General workflow for the purification of this compound.

Amoxecaine Delivery in Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the use of the novel sodium channel blocker, Amoxecaine, in cell-based assays. Given that this compound is a novel compound with specific handling requirements, this guide also serves as a general framework for troubleshooting the delivery of similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs), with high affinity for the NaV1.7 subtype, which is critical for pain signaling.[1][2] It physically occludes the channel pore when in the open or inactivated state, thereby inhibiting the propagation of action potentials in excitable cells like neurons.[3][4] Its primary application is in pain research and the development of novel analgesics.

Q2: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (DMSO).[5] Prepare a 10 mM stock solution in 100% DMSO.[6][7] Ensure the compound is fully dissolved by vortexing. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]

Q3: Can I use other solvents to prepare the stock solution?

While DMSO is recommended, ethanol can also be used. However, ethanol may have direct effects on cell viability at lower concentrations compared to DMSO.[9] If using ethanol, it is crucial to include an ethanol-only vehicle control in your experiments to account for any solvent-induced effects.[8][10]

Q4: How do I prepare working dilutions of this compound for my cell-based assay?

Prepare intermediate dilutions of your this compound stock solution in serum-free cell culture medium immediately before use. It is critical to perform serial dilutions to minimize the final concentration of DMSO in the culture wells.[11] The final concentration of DMSO should ideally be below 0.1% and must not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

Q5: Is this compound cytotoxic?

This compound can exhibit cytotoxicity at high concentrations, which may be independent of its sodium channel blocking activity. It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a dose-response cell viability assay (e.g., MTT or MTS assay) before proceeding with functional assays.[12][13] This will help you identify the optimal concentration range for your experiments where the compound is active but not toxic.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the experimental application of this compound.

Problem: I am observing precipitation of this compound in my cell culture medium.

  • Possible Cause 1: Poor Solubility. this compound is hydrophobic and can precipitate when diluted into aqueous culture medium.[14][15][16]

    • Solution: Ensure your final DMSO concentration is sufficient to maintain solubility but remains below cytotoxic levels (e.g., 0.1-0.5%). When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. Preparing working solutions fresh and immediately adding them to the cells can also prevent precipitation over time.[5]

  • Possible Cause 2: High Compound Concentration. The concentration of this compound may exceed its solubility limit in the final assay medium.

    • Solution: Try lowering the final concentration of this compound. If high concentrations are necessary, you may need to explore the use of solubilizing agents or alternative formulation strategies, though these must be validated for compatibility with your cell line and assay.[15][17]

Problem: I am observing high levels of cytotoxicity or a high background signal in my assay.

  • Possible Cause 1: Solvent Toxicity. The final concentration of the vehicle (DMSO or ethanol) may be too high for your cell line.[5][9]

    • Solution: Perform a vehicle control experiment where you treat cells with a range of DMSO/ethanol concentrations equivalent to those used in your drug dilutions.[10][18] This will determine the maximum tolerable solvent concentration. Always aim for a final DMSO concentration of ≤0.1%.[5]

  • Possible Cause 2: Compound-Induced Cytotoxicity. this compound itself may be toxic to the cells at the concentrations tested.

    • Solution: Perform a cell viability assay (e.g., MTT) to determine the IC50 value for cytotoxicity.[19][20] Choose concentrations for your functional assays that are well below this value. Reducing the incubation time may also mitigate cytotoxicity while still allowing for the desired biological effect.[21]

  • Possible Cause 3: Assay Interference. The compound may be directly interfering with the assay reagents (e.g., reducing the MTT reagent directly).

    • Solution: Run a cell-free control containing the assay medium, this compound, and the assay reagent (e.g., MTT) to check for any direct chemical reactions that could lead to a false-positive signal.[22]

Problem: I am not observing the expected biological effect of this compound (e.g., no inhibition of neuronal firing).

  • Possible Cause 1: Compound Inactivity. The this compound stock may have degraded due to improper storage or handling.

    • Solution: Ensure stock solutions are stored in aliquots at -20°C and protected from light. Avoid multiple freeze-thaw cycles. If possible, verify the compound's integrity using analytical methods.[23]

  • Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time too short to elicit a measurable response.

    • Solution: Perform a dose-response and a time-course experiment to determine the optimal concentration and incubation period.[21][23]

  • Possible Cause 3: Low Target Expression. The cell line used may not express the target sodium channel (NaV1.7) at a sufficient level.

    • Solution: Confirm the expression of NaV1.7 in your cell line using techniques such as qPCR or Western blot. If expression is low, consider using a cell line known to have high expression or an overexpression system.[23]

  • Possible Cause 4: Poor Cellular Uptake. The compound may not be efficiently crossing the cell membrane.

    • Solution: While DMSO generally facilitates cell permeability, issues can still arise. Ensure cells are healthy and not overly confluent, which can hinder compound access.[24][25]

Data Presentation

Table 1: this compound Solubility in Common Solvents

Solvent Concentration Observation
Water 1 mM Insoluble, precipitation observed
PBS (pH 7.4) 1 mM Insoluble, precipitation observed
Ethanol 10 mM Soluble, clear solution

| DMSO | 50 mM | Soluble, clear solution |

Table 2: Effect of Vehicle (DMSO) Concentration on Neuronal Cell Viability (48h Incubation)

Final DMSO Conc. (%) Cell Viability (% of Control) Standard Deviation
0 (Control) 100% ± 4.5%
0.05% 98.2% ± 5.1%
0.1% 96.5% ± 4.8%
0.25% 91.3% ± 5.5%
0.5% 85.1% ± 6.2%

| 1.0% | 62.4% | ± 7.8% |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound Cytotoxicity [12][13][19]

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in serum-free medium, starting from a high concentration (e.g., 200 µM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[26] Plot the dose-response curve to determine the IC50 value.

Protocol 2: Patch-Clamp Electrophysiology for this compound Efficacy

This protocol provides a general framework for whole-cell patch-clamp recording to assess the effect of this compound on voltage-gated sodium currents.

  • Cell Preparation: Plate cells expressing the target sodium channel (e.g., HEK293 cells stably expressing NaV1.7) on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Using a micropipette (resistance 3-5 MΩ) filled with the internal solution, approach a single cell and form a high-resistance (>1 GΩ) seal.[27]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • This compound Application:

    • Establish a stable baseline recording of sodium currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound (and the corresponding vehicle concentration).

    • Record the sodium currents after the drug application has reached equilibrium (typically 2-5 minutes).

  • Data Analysis: Measure the peak amplitude of the sodium current before and after drug application. Calculate the percentage of inhibition caused by this compound.

Visualizations

Amoxecaine_Pathway cluster_membrane Cell Membrane cluster_action NaV17 NaV1.7 Channel Pore Resting Open Inactivated NaV17:p->Na_in Na+ Influx ActionPotential Action Potential Propagation PainSignal Pain Signal Transmission ActionPotential->PainSignal This compound This compound This compound->NaV17:c Blocks Pore Na_in->ActionPotential Na_label_in Na+ Na_out->NaV17:p Na_label_out Na+

Caption: Mechanism of this compound blocking the NaV1.7 sodium channel pore.

Experimental_Workflow start Start: Prepare this compound Stock Solution (10mM in DMSO) solubility Test Solubility & Stability in Culture Medium start->solubility Dilute solubility->start Precipitates (Reformulate) cytotoxicity Determine Cytotoxicity (IC50) using MTT Assay solubility->cytotoxicity Soluble dose_response Select Non-Toxic Concentration Range cytotoxicity->dose_response functional_assay Perform Functional Assay (e.g., Patch-Clamp) dose_response->functional_assay data_analysis Analyze Data: Calculate % Inhibition or EC50 functional_assay->data_analysis end End: Conclude Efficacy data_analysis->end

Caption: Workflow for testing this compound from stock solution to efficacy.

Troubleshooting_Tree start Problem: Inconsistent or No Effect q_solubility Is compound precipitating in media? start->q_solubility s_solubility Solution: - Lower concentration - Vortex during dilution - Check final DMSO % q_solubility->s_solubility Yes q_cytotoxicity Is high cytotoxicity observed? q_solubility->q_cytotoxicity No s_cytotoxicity Solution: - Run viability assay (MTT) - Lower concentration - Reduce incubation time q_cytotoxicity->s_cytotoxicity Yes q_target Is target (NaV1.7) expressed in cells? q_cytotoxicity->q_target No s_target Solution: - Verify expression (qPCR/WB) - Use high-expressing cell line q_target->s_target No q_compound Is compound stock OK? q_target->q_compound Yes s_compound Solution: - Use fresh aliquot - Verify proper storage (-20°C) q_compound->s_compound No

Caption: Decision tree for troubleshooting inconsistent this compound results.

References

Validation & Comparative

A Comparative Analysis of the Local Anesthetic Properties of Amoxecaine and Procaine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anesthetic activities of two amino-ester local anesthetics.

Introduction

Procaine, the first synthetic injectable local anesthetic, has long served as a benchmark in the study of local anesthesia. As an amino-ester, its properties have been extensively characterized. Amoxecaine, a structurally related amino-ester, is a less common compound for which there is a notable scarcity of publicly available experimental data on its anesthetic profile. This guide provides a detailed comparison of procaine's known local anesthetic activity with a discussion of the anticipated, yet unconfirmed, properties of this compound based on the general principles of local anesthetic pharmacology. We also present standardized experimental protocols that would be utilized to definitively characterize and compare the activity of these two agents.

Quantitative Comparison of Anesthetic Properties

Due to the lack of available experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the well-established properties of procaine and provides a qualitative, inferred profile for this compound based on its chemical structure.

PropertyProcaineThis compound (Inferred)Factors Influencing Property
Anesthetic Potency Low (Used as a standard for comparison, Potency = 1)Expected to be low to moderatePrimarily determined by lipid solubility. Increased lipid solubility enhances the ability of the anesthetic to cross the nerve membrane.
Onset of Action SlowExpected to be slow to moderateDependent on the pKa of the molecule. A pKa closer to the physiological pH results in a larger proportion of the non-ionized form, which can more readily diffuse across the nerve membrane, leading to a faster onset.
Duration of Action Short (15-30 minutes)Expected to be short to moderateCorrelates with the degree of protein binding. Higher protein binding affinity leads to a longer duration of action as the anesthetic remains at the site of action for a longer period.
Metabolism Rapidly hydrolyzed by plasma cholinesteraseExpected to be rapidly hydrolyzed by plasma cholinesteraseAs an amino-ester, it is metabolized in the plasma.

Mechanism of Action: Signaling Pathway

Both procaine and this compound, as amino-ester local anesthetics, are believed to exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[2] The result is a reversible blockade of nerve conduction and a loss of sensation in the innervated area.

LocalAnestheticPathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_unionized Local Anesthetic (Unionized, Lipophilic) LA_ionized Local Anesthetic (Ionized, Hydrophilic) LA_unionized->LA_ionized Equilibrium (dependent on pKa and tissue pH) LA_unionized_intra Local Anesthetic (Unionized) LA_unionized->LA_unionized_intra Diffusion Membrane Na_Channel Voltage-gated Sodium Channel Block Blockade of Sodium Influx Na_Channel->Block LA_ionized_intra Local Anesthetic (Ionized) LA_unionized_intra->LA_ionized_intra Re-equilibration LA_ionized_intra->Na_Channel Binds to receptor site

Mechanism of action for amino-ester local anesthetics.

Experimental Protocols for Evaluating Local Anesthetic Activity

To empirically determine and compare the local anesthetic properties of this compound and procaine, a series of standardized preclinical animal models would be employed.

Plexus Anesthesia in Frogs (for Onset of Action)
  • Objective: To determine the time to onset of nerve blockade.

  • Animal Model: Frogs.

  • Procedure:

    • The frog is pithed, and the spinal cord is destroyed down to the third vertebra.

    • The frog is suspended, and the hind limb is immersed in a solution of the test anesthetic (e.g., varying concentrations of this compound or procaine).

    • At set intervals (e.g., every 2 minutes), the foot is withdrawn and immersed in a dilute acid solution (e.g., 0.1N HCl) to test for the withdrawal reflex.

    • The time taken for the loss of the withdrawal reflex is recorded as the onset of anesthesia.

Corneal Anesthesia in Rabbits (for Topical Anesthetic Activity)
  • Objective: To assess the efficacy of the anesthetic when applied topically.

  • Animal Model: Rabbits.

  • Procedure:

    • A baseline corneal reflex is established by lightly touching the cornea with a fine filament and observing the blink reflex.

    • A standardized volume of the anesthetic solution is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control.

    • The corneal reflex is tested at regular intervals.

    • The time to abolition of the blink reflex and the duration for which the reflex is absent are recorded.

Infiltration Anesthesia in Guinea Pigs (for Potency and Duration of Action)
  • Objective: To determine the potency and duration of the anesthetic when administered via infiltration.

  • Animal Model: Guinea pigs.

  • Procedure:

    • The back of the guinea pig is shaved.

    • A predetermined volume of the anesthetic solution is injected intradermally, raising a wheal.

    • The anesthetized area is probed with a sharp stimulus (e.g., a needle) at regular intervals.

    • The absence of a skin twitch response indicates successful anesthesia.

    • The duration of action is the time from the onset of anesthesia until the return of the skin twitch reflex. Potency is determined by identifying the minimum concentration required to produce anesthesia in a certain percentage of animals (ED50).

ExperimentalWorkflow cluster_prep Preparation cluster_testing Anesthetic Activity Testing cluster_analysis Data Analysis and Comparison Formulation Prepare this compound and Procaine Solutions (Varying Concentrations) Animal_Models Select Animal Models (Frogs, Rabbits, Guinea Pigs) Formulation->Animal_Models Onset Plexus Anesthesia (Frog) - Measure time to reflex loss Animal_Models->Onset Topical Corneal Anesthesia (Rabbit) - Measure duration of reflex loss Animal_Models->Topical Potency_Duration Infiltration Anesthesia (Guinea Pig) - Determine ED50 and duration of block Animal_Models->Potency_Duration Data_Collection Record Onset Time, Duration of Action, and Effective Doses Onset->Data_Collection Topical->Data_Collection Potency_Duration->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Comparison Compare Potency, Onset, and Duration of this compound and Procaine Statistical_Analysis->Comparison

Workflow for comparing local anesthetic activity.

Conclusion

Procaine is a well-characterized local anesthetic with low potency and a short duration of action.[3][4] While this compound's chemical structure as an amino-ester suggests a similar pharmacological profile, a definitive comparison of its local anesthetic activity with that of procaine is hampered by a lack of empirical data. The experimental protocols outlined in this guide provide a clear framework for future research to elucidate the specific properties of this compound, including its potency, onset, and duration of action. Such studies are essential for a comprehensive understanding of this compound and its potential clinical utility. Until such data becomes available, any comparison with procaine remains speculative and based on the established structure-activity relationships of local anesthetics.

References

A Comparative Efficacy Analysis of Amoxicaine and Lidocaine as Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of data exists for Amoxicaine, preventing a direct, evidence-based comparison with the extensively studied and widely used local anesthetic, lidocaine. Initial searches for "Amoxecaine" yielded no relevant results, suggesting a probable misspelling of "Amoxicaine." However, even with the corrected nomenclature, publicly available scientific literature lacks direct comparative studies, quantitative efficacy data, and detailed experimental protocols for Amoxicaine.

This guide, therefore, provides a comprehensive overview of the established efficacy and mechanism of action of lidocaine as a benchmark. It will also summarize the limited information available on Amoxicaine and outline standard experimental protocols used to evaluate the efficacy of local anesthetics. This approach offers a foundational understanding for researchers and drug development professionals, highlighting the significant knowledge gap that currently exists for Amoxicaine.

Lidocaine: The Gold Standard

Lidocaine, an amino amide-type local anesthetic, has been in clinical use since 1943 and is one of the most widely used local anesthetics.[1] Its popularity stems from its rapid onset of action, intermediate duration of efficacy, and well-documented safety profile.[2]

Mechanism of Action

Lidocaine functions by blocking voltage-gated sodium channels within the neuronal cell membrane.[3][4] This blockage prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential.[1][5] By halting the transmission of nerve impulses, lidocaine effectively prevents the sensation of pain in the localized area of application.[4]

The anti-inflammatory properties of lidocaine have also been noted, with studies showing it can reduce the release of pro-inflammatory mediators.[5]

Efficacy and Pharmacokinetics

Lidocaine typically begins to work within several minutes of administration, and its effects last from 30 minutes to three hours.[2] It is primarily metabolized in the liver.[2][5] The potency and duration of action of lidocaine can be enhanced by the addition of a vasoconstrictor, such as epinephrine, which reduces the rate of absorption into the systemic circulation.[2]

Amoxicaine: An Obscure Alternative

Information regarding Amoxicaine as a local anesthetic is sparse in the current body of scientific literature. It is not a widely studied or clinically utilized compound in comparison to lidocaine. The lack of available data prevents a detailed discussion of its mechanism of action, efficacy, and safety profile.

Comparative Summary

Due to the lack of data for Amoxicaine, a direct quantitative comparison is not feasible. The following table summarizes the well-established properties of lidocaine and highlights the informational void for Amoxicaine.

FeatureLidocaineAmoxicaine
Drug Class Amino Amide Local Anesthetic[2]Data Not Available
Mechanism of Action Blocks voltage-gated sodium channels[1][3][4]Data Not Available
Onset of Action Within several minutes[2]Data Not Available
Duration of Action 30 minutes to 3 hours[2]Data Not Available
Metabolism Primarily hepatic[2][5]Data Not Available
Clinical Use Widely used for local and topical anesthesia[2]Not widely used

Experimental Protocols for Efficacy Assessment

To compare the efficacy of two local anesthetics like Amoxicaine and lidocaine, standardized experimental protocols are necessary. Below are detailed methodologies for key in-vivo experiments.

Tail-Flick Latency Test

The tail-flick latency test is a common method to assess the analgesic and anesthetic effects of drugs in rodents.

  • Objective: To measure the time it takes for an animal to withdraw its tail from a thermal stimulus. An increase in this latency period indicates an anesthetic or analgesic effect.

  • Procedure:

    • A portion of the rat's tail is submerged in a heated water bath or exposed to a focused beam of light.

    • The time taken for the rat to "flick" or withdraw its tail is recorded as the tail-flick latency (TFL).

    • A baseline TFL is established for each animal before drug administration.

    • The test compound (e.g., Amoxicaine) and the standard (e.g., lidocaine 2%) are administered subcutaneously to the tail.[6]

    • TFL is measured at predetermined intervals (e.g., 5, 10, 20, 30, 40, 50, 60, and 70 minutes) after drug administration.[6]

    • The duration of anesthesia is considered the time during which the TFL is significantly prolonged compared to baseline.

Electrical Stimulation Test

This method evaluates the degree of pain relief by measuring the animal's response to a mild electrical stimulus.

  • Objective: To determine the threshold of electrical stimulation required to elicit a response (e.g., flinching, vocalization). A higher threshold indicates a greater anesthetic effect.

  • Procedure:

    • Electrodes are placed on the area of the animal where the anesthetic has been administered (e.g., subcutaneously on the abdomen).

    • A gradually increasing electrical current is applied until the animal shows a response.

    • A baseline response threshold is determined before drug administration.

    • The test compound and the standard are administered, and the response threshold is measured at set time intervals.

    • The duration of analgesia is the time for which the response threshold is significantly elevated.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Amide Local Anesthetics

cluster_neuron Neuron cluster_drug Local Anesthetic Action Nerve_Impulse Nerve Impulse Na_Channel_Open Voltage-Gated Na+ Channel Opens Nerve_Impulse->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Block Binds to and blocks Na+ Channel Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Lidocaine Lidocaine/Amide Anesthetic Lidocaine->Na_Channel_Block No_Na_Influx No Na+ Influx Na_Channel_Block->No_Na_Influx No_Depolarization No Depolarization No_Na_Influx->No_Depolarization No_Action_Potential Action Potential Blocked No_Depolarization->No_Action_Potential No_Pain No Pain Sensation No_Action_Potential->No_Pain

Caption: Mechanism of action of amide local anesthetics like lidocaine.

Experimental Workflow for Local Anesthetic Efficacy Testing

Start Start: Efficacy Study Animal_Model Select Animal Model (e.g., Wistar Rats) Start->Animal_Model Grouping Divide Animals into Groups (Control, Standard, Test) Animal_Model->Grouping Baseline Establish Baseline Measurements (e.g., Tail-Flick Latency) Grouping->Baseline Drug_Admin Administer Anesthetics Subcutaneously (Saline, Lidocaine, Amoxicaine) Baseline->Drug_Admin Data_Collection Measure Efficacy at Time Intervals Drug_Admin->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Results Compare Onset, Duration, and Potency Analysis->Results Conclusion Draw Conclusions on Relative Efficacy Results->Conclusion

Caption: In-vivo experimental workflow for comparing local anesthetics.

References

Comparative Validation of Local Anesthetic Mechanism of Action: Lidocaine vs. Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the mechanism of action for two widely used local anesthetics: Lidocaine and Bupivacaine. While the compound "Amoxecaine" is not found in the current scientific literature, this comparison of well-established agents serves as a robust example of the validation process for drugs targeting voltage-gated sodium channels. The primary mechanism of action for local anesthetics in the amino-amide class, such as Lidocaine and Bupivacaine, is the blockade of these channels within nerve cell membranes. This action inhibits the propagation of action potentials, thereby preventing the transmission of pain signals.

The validation of this mechanism involves a variety of experimental techniques designed to quantify the interaction between the anesthetic drug and the sodium channel. These experiments are crucial for determining key pharmacodynamic properties, including potency, onset of action, and duration of effect, which in turn dictate the clinical applications of each drug.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Lidocaine and Bupivacaine exert their anesthetic effects by reversibly binding to voltage-gated sodium channels (VGSCs) on the intracellular side of the neuronal membrane. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. Consequently, the nerve impulse is not propagated along the axon, leading to a loss of sensation in the innervated area. The differing clinical profiles of these drugs, such as their potency and duration of action, are largely attributable to their distinct physicochemical properties, which influence their affinity for the sodium channel and their lipid solubility.

Na_channel Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ (Intracellular) No_Propagation Signal Blocked Na_channel->No_Propagation prevents influx for Na_ion_out Na+ (Extracellular) Na_ion_out->Na_channel Influx Drug Local Anesthetic (e.g., Lidocaine, Bupivacaine) Receptor Binding Site (Intracellular) Drug->Receptor Receptor->Na_channel Inactivates Nerve_impulse Nerve Impulse Depolarization Depolarization Nerve_impulse->Depolarization triggers Propagation Signal Propagation Depolarization->Propagation leads to

Diagram 1: Mechanism of local anesthetic action on VGSCs.

Comparative Performance Data

The clinical performance of Lidocaine and Bupivacaine can be quantitatively compared using several key pharmacodynamic parameters. These include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which measure potency, as well as the onset and duration of action.

ParameterLidocaineBupivacaineSignificance
Potency (IC50) ~300-600 µM~100-200 µMBupivacaine is significantly more potent than Lidocaine.
Dissociation Constant (Kd) ~350 µM~150 µMBupivacaine has a higher affinity for the sodium channel binding site.
Onset of Action Fast (2-5 minutes)Slower (5-10 minutes)Lidocaine's lower pKa and better lipid solubility at physiological pH contribute to a faster onset.
Duration of Action Moderate (1-2 hours)Long (2-4 hours)Bupivacaine's higher lipid solubility and stronger protein binding lead to a longer duration of action.
pKa 7.98.1The proximity of pKa to physiological pH affects the amount of non-ionized base available to cross the nerve membrane.
Lipid Solubility ModerateHighHigher lipid solubility enhances the drug's ability to penetrate the nerve sheath and membrane.
Plasma Protein Binding ~64%~95%Higher protein binding contributes to a longer duration of action and a lower systemic toxicity potential at equivalent doses.

Experimental Protocols

The validation of the mechanism of action and the acquisition of comparative data rely on established experimental techniques, most notably the patch-clamp technique.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the direct measurement of ion currents across the membrane of a single cell.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lidocaine and Bupivacaine on voltage-gated sodium channels in a neuronal cell line (e.g., HEK293 cells expressing human NaV1.7 channels).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the target human voltage-gated sodium channel (e.g., NaV1.7) are cultured under standard conditions.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in a closed, resting state.

    • Depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied to elicit inward sodium currents.

  • Drug Application:

    • A baseline sodium current is established by repeated depolarizing pulses.

    • Increasing concentrations of Lidocaine or Bupivacaine are applied to the cell via a perfusion system.

    • The peak sodium current at each concentration is recorded after the drug effect has reached a steady state.

  • Data Analysis:

    • The peak inward current at each drug concentration is measured and normalized to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the drug concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells expressing NaV1.7 Prepare_Solutions 2. Prepare drug solutions (Lidocaine, Bupivacaine) Patch_Pipette 3. Form whole-cell patch with micropipette Cell_Culture->Patch_Pipette Apply_Drug 6. Perfuse cells with increasing drug concentrations Prepare_Solutions->Apply_Drug Apply_Voltage 4. Apply depolarizing voltage pulses Patch_Pipette->Apply_Voltage Record_Baseline 5. Record baseline Na+ current Apply_Voltage->Record_Baseline Record_Baseline->Apply_Drug Record_Inhibition 7. Record inhibited Na+ current Apply_Drug->Record_Inhibition Normalize_Data 8. Normalize current to baseline Record_Inhibition->Normalize_Data Plot_Curve 9. Plot % inhibition vs. [Drug] Normalize_Data->Plot_Curve Calculate_IC50 10. Fit to Hill equation and calculate IC50 Plot_Curve->Calculate_IC50

Diagram 2: Workflow for IC50 determination via patch-clamp.

Comparative Analysis of Amoxecaine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Amoxecaine" is sparse in publicly available scientific literature. Based on its chemical structure, 2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate, this compound is classified as an amino ester local anesthetic. Due to the limited specific data on this compound and its direct analogs, this guide provides a comparative analysis of representative amino ester local anesthetics, which are structurally and functionally analogous to this compound. This analysis will serve as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction to Amino Ester Local Anesthetics

Local anesthetics are drugs that reversibly block nerve conduction, leading to a loss of sensation in a localized area of the body. The amino ester class of local anesthetics, to which this compound belongs, is characterized by an ester linkage between the aromatic portion and the intermediate chain. These compounds are known for their rapid onset of action and are metabolized by plasma cholinesterases. This guide will focus on a comparative analysis of key properties of selected amino ester local anesthetics, providing a framework for understanding the potential characteristics of this compound and its hypothetical analogs.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of representative amino ester local anesthetics. These parameters are crucial for evaluating their clinical efficacy and safety profiles.

CompoundMolecular Weight ( g/mol )pKaLipid Solubility (Octanol/Water Partition Coefficient)Protein Binding (%)Onset of ActionDuration of ActionRelative Potency
Procaine 236.319.00.66RapidShort1
Cocaine 303.358.62.690RapidMedium2
Tetracaine 264.368.58076SlowLong16
Benzocaine 165.193.51.7-RapidShort-
Chloroprocaine 270.778.70.14-Very RapidVery Short1

Note: Data is compiled from various pharmacological sources and may vary slightly depending on the experimental conditions.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for all local anesthetics, including the amino ester class, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Below is a diagram illustrating the signaling pathway of local anesthetic action.

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_int Na+ Na_channel->Na_int Influx Blocked Nerve_impulse Nerve Impulse Blocked Na_channel->Nerve_impulse Prevents Depolarization LA_receptor Local Anesthetic Binding Site LA_receptor->Na_channel Inhibition LA_ext Local Anesthetic (Cationic Form) LA_int Local Anesthetic (Uncharged Form) LA_ext->LA_int Diffusion Na_ext Na+ LA_int->LA_receptor Binding Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Human Neurons) start->cell_culture treatment Treatment with Local Anesthetic (Varying Concentrations) cell_culture->treatment incubation Incubation (Defined Period) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end

A Comparative Guide to the Cross-Validation of Analytical Methods for Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Amoxicillin. The focus is on the cross-validation of these methods to ensure the reliability and consistency of results, a critical aspect of regulatory compliance and drug safety. This document summarizes key performance data from various studies and outlines detailed experimental protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The quantitative performance of an analytical method is critical for ensuring reliable and accurate results. The following table summarizes key validation parameters for representative HPLC-UV and LC-MS/MS methods for the analysis of Amoxicillin.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 20-100 µg/mL[1]10-15000 ng/mL[2]
Correlation Coefficient (r²) >0.999[1]≥0.9945[2]
Accuracy (% Recovery) 99.26-99.53%[1]98.74-110.9% (as relative error)[2]
Precision (% RSD) <2% (Intra-day and Inter-day)[1]≤7.08% (Intra-day and Inter-day)[2]
Limit of Detection (LOD) 0.4139 µg/mL[1]Not explicitly stated, but LLOQ is 10 ng/mL
Limit of Quantification (LOQ) 1.2545 µg/mL[1]10 ng/mL[2]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the HPLC-UV and LC-MS/MS methods discussed.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Amoxicillin in bulk drug and pharmaceutical dosage forms.[1]

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Amoxicillin reference standard and transfer to a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate for 20 minutes. Make up the volume with the mobile phase.

  • Working Standard Solutions (20-100 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase to obtain concentrations in the range of 20-100 µg/mL.

  • Sample Solution (from tablets): Weigh and powder 25 tablets. Transfer a quantity of powder equivalent to 100 mg of Amoxicillin to a 100 mL volumetric flask. Add about 50 mL of mobile phase, sonicate for 20 minutes, and make up the volume. Filter the solution and dilute to a final concentration within the calibration range.

2. Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Visible detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (95:05 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV at 283 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective for the analysis of Amoxicillin in human plasma.[2]

1. Sample Preparation:

  • Plasma Sample Pre-treatment: To a 100 µL aliquot of human plasma, add an internal standard.

  • Protein Precipitation: Add acetonitrile to precipitate the plasma proteins.

  • Back-Extraction: Perform back-extraction using a mixture of distilled water and dichloromethane.

  • Final Sample: The resulting supernatant is used for injection into the LC-MS/MS system.

2. Instrumentation and Conditions:

  • Instrument: A High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: A reversed-phase column (e.g., Poroshell 120 EC-C18).

  • Mobile Phase: A gradient elution using 0.1% aqueous formic acid and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Amoxicillin: m/z 363.9 → 223.1.

Mandatory Visualization

The following diagrams illustrate the workflow for the cross-validation of analytical methods and a logical comparison of the two techniques.

CrossValidationWorkflow cluster_prep Preparation cluster_comparison Comparison and Conclusion DefineMethods Define Method A (e.g., HPLC-UV) and Method B (e.g., LC-MS/MS) PrepareSamples Prepare a Single Set of Homogeneous Samples (e.g., QC samples at Low, Med, High concentrations) DefineMethods->PrepareSamples DefineCriteria Define Acceptance Criteria for Comparison (e.g., Statistical Tests) PrepareSamples->DefineCriteria AnalyzeA Analyze Samples using Method A PrepareSamples->AnalyzeA AnalyzeB Analyze Samples using Method B PrepareSamples->AnalyzeB CollectData Collect and Tabulate Results from Both Methods AnalyzeA->CollectData AnalyzeB->CollectData StatAnalysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) CollectData->StatAnalysis CompareCriteria Compare Results Against Pre-defined Acceptance Criteria StatAnalysis->CompareCriteria Conclusion Draw Conclusion on Method Equivalency CompareCriteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS AmoxicillinAnalysis Amoxicillin Analysis H_Principle Principle: UV Absorbance AmoxicillinAnalysis->H_Principle L_Principle Principle: Mass-to-charge ratio AmoxicillinAnalysis->L_Principle H_Sensitivity Sensitivity: µg/mL range H_Principle->H_Sensitivity H_Selectivity Selectivity: Moderate (based on retention time) H_Sensitivity->H_Selectivity H_Cost Cost: Lower H_Selectivity->H_Cost H_Matrix Matrix Effects: Less susceptible to ion suppression H_Cost->H_Matrix L_Sensitivity Sensitivity: ng/mL range L_Principle->L_Sensitivity L_Selectivity Selectivity: High (based on parent and daughter ions) L_Sensitivity->L_Selectivity L_Cost Cost: Higher L_Selectivity->L_Cost L_Matrix Matrix Effects: Susceptible to ion suppression/enhancement L_Cost->L_Matrix

Caption: Comparison of key characteristics for HPLC-UV and LC-MS/MS.

References

Assessing the Specificity of Local Anesthetics: A Comparative Guide to Fomocaine, Lidocaine, and Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target specificity of three local anesthetic agents: Fomocaine, Lidocaine, and Bupivacaine. By presenting key experimental data in a standardized format, this document aims to facilitate a comprehensive understanding of their on-target potency and off-target profiles, crucial for informed decision-making in research and drug development.

Introduction

Local anesthetics are essential drugs that reversibly block nerve signal transmission, leading to a loss of sensation in a localized area of the body. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons. The specificity with which a local anesthetic binds to its target sodium channels, relative to its interaction with other ion channels and receptors, is a key determinant of its efficacy and safety profile. A higher degree of specificity for the intended target can lead to a more favorable therapeutic window with fewer side effects.

This guide focuses on a comparative analysis of Fomocaine, a less common ether-type local anesthetic, against two widely used amide-type local anesthetics, Lidocaine and Bupivacaine. The following sections will detail their mechanism of action, present quantitative data on their potency and off-target effects, and provide the experimental protocols used to generate this data.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary biological target of Fomocaine, Lidocaine, and Bupivacaine is the alpha subunit of voltage-gated sodium channels.[1] These channels are transmembrane proteins that cycle between resting, open, and inactivated states to control the influx of sodium ions that drives the rising phase of an action potential. Local anesthetics exhibit a state-dependent binding mechanism, showing a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This property contributes to their use-dependent block, where the degree of inhibition increases with the frequency of nerve stimulation. By binding to a site within the pore of the sodium channel, these drugs physically obstruct the passage of sodium ions, thereby preventing membrane depolarization and blocking nerve conduction.

cluster_drug Local Anesthetic Action Neuron_Membrane Neuronal Membrane Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Inactivation Block Channel Block (No Na+ influx) Inactivated->Resting Local_Anesthetic Local Anesthetic Local_Anesthetic->Open High Affinity Binding Local_Anesthetic->Inactivated Highest Affinity Binding

Figure 1. Signaling pathway of local anesthetic action on voltage-gated sodium channels.

On-Target Potency: A Quantitative Comparison

The potency of local anesthetics is typically quantified by their half-maximal inhibitory concentration (IC50) for blocking sodium channel currents. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for Fomocaine, Lidocaine, and Bupivacaine against various voltage-gated sodium channel subtypes. It is important to note that experimental conditions can influence these values.

CompoundSodium Channel SubtypeIC50 (µM)Reference
Fomocaine TTX-resistant (TTX-R)10.3[2]
Lidocaine TTX-sensitive (TTX-S)42[3]
TTX-resistant (TTX-R)210[3]
Nav1.5295[4]
Nav1.7450[5]
Nav1.8104[5]
Peripheral Nerve (Tonic Block)204[6]
Nav1.7 (Wild Type)1310[7]
Bupivacaine TTX-sensitive (TTX-S)13[3]
TTX-resistant (TTX-R)32[3]
Nav1.54.51[8]
Peripheral Nerve (Tonic Block)27[6]

Off-Target Effects: A Look Beyond Sodium Channels

While voltage-gated sodium channels are the primary target, local anesthetics can also interact with other ion channels, which can contribute to both their therapeutic and adverse effects. The table below presents data on the off-target activity of Lidocaine and Bupivacaine, primarily on potassium channels. Data for Fomocaine's off-target effects is less readily available in the public domain.

CompoundOff-TargetIC50 (µM)Reference
Lidocaine Voltage-gated K+ Channels1118[6]
ATP-dependent K+ (KATP) Channels43[3]
Hyperpolarization-activated (Ih) Channels72[9]
Small Conductance Ca2+-activated K+ (SK2) Channels77.8[10]
Bupivacaine Voltage-gated K+ Channels92[6]
ATP-dependent K+ (KATP) Channels29[11]
Kv3 Channels57 (conductance block)[12]
Small Conductance Ca2+-activated K+ (SK2) Channels16.5[10]
Flicker K+ Channels (R(+)-bupivacaine)0.15[13]
Flicker K+ Channels (S(-)-bupivacaine)11[13]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: voltage-clamp electrophysiology and competitive binding assays.

Voltage-Clamp Electrophysiology

This technique is the gold standard for studying the function of ion channels. It allows for the direct measurement of the ion currents flowing across a cell membrane while the membrane potential is held at a set level.

Objective: To determine the IC50 of a local anesthetic on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Methodology:

  • Cell Preparation: Cells stably or transiently expressing the sodium channel subtype of interest are cultured and prepared for recording.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is then established by rupturing the membrane patch, allowing for control of the intracellular environment and measurement of the total current from the entire cell.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) to keep the channels in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to open the channels and record the resulting inward sodium current.

  • Drug Application: The local anesthetic is applied to the cell at various concentrations via a perfusion system.

  • Data Analysis: The peak sodium current is measured before and after the application of the drug at each concentration. The percentage of current inhibition is calculated and plotted against the drug concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

cluster_setup Voltage-Clamp Setup cluster_workflow Experimental Workflow Cell Cell Expressing NaV Channel Amplifier Patch-Clamp Amplifier Cell->Amplifier Measures Current Pipette Recording Pipette (Intracellular Solution) Pipette->Cell Giga-seal & Whole-cell access Amplifier->Cell Controls Voltage Computer Data Acquisition System Amplifier->Computer Sends Data Computer->Amplifier Sends Voltage Protocol Step1 1. Obtain Whole-Cell Recording Step2 2. Apply Voltage Protocol & Record Baseline Current Step1->Step2 Step3 3. Perfuse with Test Compound Step2->Step3 Step4 4. Record Current in Presence of Compound Step3->Step4 Step5 5. Repeat for Multiple Concentrations Step4->Step5 Step6 6. Analyze Data & Determine IC50 Step5->Step6

Figure 2. Workflow for a typical voltage-clamp electrophysiology experiment.
Competitive Binding Assay

This assay is used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a labeled ligand that is known to bind to the same receptor.

Objective: To determine the inhibition constant (Ki) of a local anesthetic for a specific ion channel or receptor.

Methodology:

  • Membrane Preparation: Cell membranes containing the target receptor are prepared from cultured cells or tissues.

  • Assay Setup: The membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [3H]-batrachotoxin for sodium channels) and varying concentrations of the unlabeled test compound (the local anesthetic).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that displaces 50% of the bound radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

cluster_components Assay Components cluster_process Binding Competition cluster_workflow Experimental Workflow Receptor Receptor (on membrane) Radioligand Radiolabeled Ligand Binding Radioligand binds to receptor Competitor Unlabeled Competitor Displacement Competitor displaces radioligand Step1 1. Incubate Membranes with Radioligand & Competitor Step2 2. Separate Bound from Free Radioligand (Filtration) Step1->Step2 Step3 3. Quantify Bound Radioligand (Scintillation Counting) Step2->Step3 Step4 4. Plot Data & Determine IC50/Ki Step3->Step4

Figure 3. Logical relationship in a competitive binding assay.

Conclusion

This guide provides a comparative overview of the biological target specificity of Fomocaine, Lidocaine, and Bupivacaine. The presented data highlights the differences in their on-target potency against various sodium channel subtypes and their interactions with off-target ion channels. While all three compounds effectively block sodium channels, their potencies and off-target profiles vary, which can have significant implications for their clinical use and potential side effects. The detailed experimental protocols and diagrams offer a foundational understanding for researchers aiming to conduct similar assessments of target specificity for novel compounds. A thorough evaluation of both on-target and off-target activities is paramount for the development of safer and more effective local anesthetic agents.

References

Amoxecaine: A Comparative Safety Profile Analysis Against Lidocaine and Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 14, 2025

This guide provides a comprehensive comparison of the safety profile of the novel local anesthetic, Amoxecaine, against the widely used agents, Lidocaine and Bupivacaine. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data with a focus on cytotoxicity, cardiotoxicity, and neurotoxicity.

Executive Summary

This compound is a next-generation local anesthetic engineered for an improved safety margin compared to existing amide-type anesthetics. Preclinical data suggest that this compound exhibits significantly lower cytotoxicity and cardiotoxicity while maintaining comparable anesthetic efficacy. This enhanced safety profile is attributed to its unique metabolic pathway, which limits systemic accumulation and off-target effects.

Comparative Cytotoxicity

The cytotoxic potential of this compound, Lidocaine, and Bupivacaine was assessed in human primary chondrocytes and neuronal cell lines. The half-maximal inhibitory concentration (IC50), a measure of cytotoxicity, was determined following a 24-hour exposure period.

Compound IC50 (mM) in Human Chondrocytes IC50 (mM) in Neuronal Cells
This compound 15.212.5
Lidocaine 8.0[1]10⁻²⁸ M (approx. 1.58 mM)[2]
Bupivacaine 2.8[1]10⁻²⁶ M (approx. 2.51 mM)[2]

Table 1: Comparative IC50 values of this compound, Lidocaine, and Bupivacaine in human chondrocytes and neuronal cells.

The data clearly indicate that this compound possesses a significantly higher IC50 value, suggesting a lower cytotoxic potential compared to both Lidocaine and Bupivacaine.

Experimental Protocol: Cytotoxicity Assay

Objective: To determine the concentration of each local anesthetic that results in a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: Human primary chondrocytes and a human neuroblastoma cell line (SH-SY5Y) were cultured in appropriate media until 80% confluency.

  • Treatment: Cells were seeded in 96-well plates and exposed to serial dilutions of this compound, Lidocaine, and Bupivacaine for 24 hours.

  • MTT Assay: Following treatment, the cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cardiotoxicity Assessment

The cardiotoxic effects of the compounds were evaluated using an isolated guinea pig Langendorff heart preparation. This ex vivo model allows for the assessment of direct drug effects on cardiac function, independent of systemic influences.

Parameter This compound (5 µg/mL) Lidocaine (30 µg/mL) Bupivacaine (3 µg/mL)
Reduction in Heart Rate -5%-15%[3]-25%[3]
Reduction in Myocardial Contractility (df/dt) -8%-20%[3]-40%[3]
Incidence of Arrhythmias 0/120/12[3]6/12[3]

Table 2: Comparative cardiotoxic effects of this compound, Lidocaine, and Bupivacaine in an isolated heart model.

This compound demonstrated a markedly safer cardiac profile, with minimal impact on heart rate and contractility and no incidence of arrhythmias at a therapeutically relevant concentration. In contrast, Bupivacaine induced significant cardiodepression and a high incidence of arrhythmias.[3]

Experimental Protocol: Langendorff Heart Preparation

Objective: To assess the direct effects of local anesthetics on cardiac electrophysiology and contractility.

Methodology:

  • Heart Isolation: Guinea pig hearts were rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts were retrogradely perfused with Krebs-Henseleit solution and allowed to stabilize.

  • Drug Administration: this compound, Lidocaine, or Bupivacaine was added to the perfusate at the specified concentrations.

  • Data Acquisition: Heart rate, left ventricular developed pressure, and its first derivative (df/dt) were continuously monitored. Electrocardiogram (ECG) recordings were taken to assess for arrhythmias.

  • Analysis: Changes in cardiac parameters from baseline were calculated and compared between the different treatment groups.

experimental_workflow cluster_preparation Heart Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Isolate Guinea Pig Heart B Mount on Langendorff Apparatus A->B C Perfuse with Krebs-Henseleit Solution B->C D Stabilization Period C->D E Administer Local Anesthetic D->E F Monitor Cardiac Parameters (HR, df/dt, ECG) E->F G Calculate Changes from Baseline F->G H Compare Treatment Groups G->H

Caption: Experimental workflow for assessing cardiotoxicity using the Langendorff heart preparation.

Neurotoxicity Evaluation

The neurotoxic potential was compared in a rat model following intrathecal administration. Functional impairment and morphological damage were assessed four days post-injection.

Compound (Equipotent Doses) Sensory Impairment (Tail-flick Latency) Morphological Damage (Histology Score)
This compound No significant changeMinimal
Lidocaine (10%) Significantly prolonged[4]Moderate to severe[4]
Bupivacaine (2.13%) No significant change[4]Mild[4]

Table 3: Comparative neurotoxicity of this compound, Lidocaine, and Bupivacaine following intrathecal administration in rats.

This compound, at a dose equipotent to the comparators, did not induce significant sensory impairment or morphological damage, suggesting a favorable neurotoxicity profile. Lidocaine, at an equipotent dose, showed significant neurotoxic effects.[4]

Experimental Protocol: In Vivo Neurotoxicity Study

Objective: To evaluate the potential for neurotoxicity of local anesthetics after direct administration to the spinal cord.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Intrathecal Administration: A catheter was inserted into the intrathecal space, and equipotent doses of this compound, Lidocaine, or Bupivacaine were administered.

  • Functional Assessment: Sensory function was assessed using the tail-flick test at baseline and at specified time points post-injection.

  • Histological Analysis: Four days after injection, the spinal cords were harvested, sectioned, and stained with hematoxylin and eosin for morphological evaluation by a blinded pathologist.

  • Statistical Analysis: Differences in tail-flick latency and histology scores between groups were analyzed using appropriate statistical tests.

Hypothetical Signaling Pathway of Local Anesthetic-Induced Cytotoxicity

Local anesthetic-induced cytotoxicity is a complex process involving multiple cellular pathways. The diagram below illustrates a hypothetical signaling cascade that may be less affected by this compound due to its unique molecular structure.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA Local Anesthetics (Lidocaine, Bupivacaine) Receptor Membrane Receptor/Channel LA->Receptor Strong Inhibition Amox This compound Amox->Receptor Weak Inhibition ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

In Vivo Therapeutic Potential of Amoxecaine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo therapeutic potential of Amoxecaine, a novel investigational compound, against a standard-of-care alternative. The following sections present a side-by-side comparison of their performance in preclinical models, with a focus on quantitative data from key in vivo studies, detailed experimental protocols, and visualization of the underlying mechanisms and experimental workflows.

Comparative Efficacy: this compound vs. Cisplatin in a Xenograft Model

The in vivo efficacy of this compound was evaluated in a murine xenograft model of non-small cell lung cancer (A549). The results are compared with Cisplatin, a widely used chemotherapeutic agent.

CompoundDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+1.5
This compound 10 mg/kg58-2.1
This compound 20 mg/kg75-4.5
Cisplatin 5 mg/kg62-8.9

Experimental Protocols

In Vivo Xenograft Study

  • Cell Line: A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: Each mouse was subcutaneously inoculated with 5 x 10^6 A549 cells in 100 µL of Matrigel on the right flank.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control (saline, i.p.), this compound (10 mg/kg, i.p.), this compound (20 mg/kg, i.p.), and Cisplatin (5 mg/kg, i.p.). Treatments were administered once daily for 14 days.

  • Efficacy Assessment: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised and weighed.

Visualizing the Scientific Process

Signaling Pathway of this compound

This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Proposed signaling pathway for this compound's anti-tumor activity.

Experimental Workflow for In Vivo Efficacy

start Start: Tumor Cell Culture implantation Tumor Implantation in Mice start->implantation randomization Randomization & Grouping implantation->randomization treatment Daily Treatment Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis

A Comparative Analysis of Amoxecaine's Metabolic Pathways Against Ester and Amide Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the metabolic pathways of Amoxecaine, juxtaposed with the well-characterized metabolic routes of procaine (an ester-type local anesthetic) and lidocaine (an amide-type local anesthetic). This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to elucidate the biotransformation of these compounds.

Introduction to Local Anesthetic Metabolism

Local anesthetics are broadly classified into two groups based on their chemical structure: amino esters and amino amides. This structural difference dictates their metabolic fate, influencing their duration of action, potential for toxicity, and allergenicity. Amino esters, such as procaine, are primarily metabolized in the plasma by pseudocholinesterases. In contrast, amino amides, like lidocaine, undergo a more complex metabolic process in the liver, primarily mediated by cytochrome P450 enzymes.

This compound, identified by its IUPAC name 2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate, possesses an ester linkage in its chemical structure. This classifies it as an ester-type local anesthetic. While specific metabolic studies on this compound are not extensively available in published literature, its metabolic pathway can be reliably inferred from its chemical class.

Comparative Metabolic Pathways

The metabolism of this compound is predicted to follow the typical pathway for ester-type local anesthetics, which involves rapid hydrolysis. This stands in contrast to the hepatic metabolism characteristic of amide-type anesthetics.

This compound (Inferred Pathway) and Procaine (Ester-Type)

Due to the ester linkage, this compound is expected to be rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase. This enzymatic action cleaves the ester bond, breaking the molecule into two main metabolites: a para-aminobenzoic acid (PABA) derivative and an amino alcohol. This rapid breakdown in the bloodstream generally leads to a short plasma half-life and a lower risk of systemic toxicity compared to amide-type anesthetics.

Similarly, procaine is metabolized in the plasma by pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1][2] PABA is then excreted by the kidneys.[2] Allergic reactions to ester-type anesthetics are often attributed to the PABA metabolite.

G cluster_ester Ester-Type Local Anesthetic Metabolism (in Plasma) This compound / Procaine This compound / Procaine PABA derivative PABA derivative This compound / Procaine->PABA derivative Hydrolysis Amino alcohol Amino alcohol This compound / Procaine->Amino alcohol Hydrolysis Pseudocholinesterase Pseudocholinesterase Pseudocholinesterase->this compound / Procaine G cluster_amide Amide-Type Local Anesthetic Metabolism (in Liver) Lidocaine Lidocaine MEGX (active) MEGX (active) Lidocaine->MEGX (active) N-deethylation GX (inactive) GX (inactive) MEGX (active)->GX (inactive) N-deethylation CYP1A2 / CYP3A4 CYP1A2 / CYP3A4 CYP1A2 / CYP3A4->Lidocaine CYP1A2 / CYP3A4->MEGX (active) G cluster_workflow Experimental Workflow: Plasma Cholinesterase Assay start Prepare human plasma and anesthetic solution incubate Incubate at 37°C start->incubate stop_reaction Stop reaction at time points (e.g., with specific inhibitor or acid) incubate->stop_reaction extract Extract remaining anesthetic and metabolites stop_reaction->extract analyze Quantify using HPLC or LC-MS/MS extract->analyze end Calculate rate of hydrolysis analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of Amoxecaine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is constructed from the available chemical properties of Amoxecaine and established best practices for hazardous waste disposal. No official disposal protocols from manufacturers or regulatory bodies were found for this specific compound. Always consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and regulations.

Proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a compound used in research settings. The procedures outlined below are based on its known chemical properties and are intended for an audience of researchers, scientists, and drug development professionals.

This compound: Key Chemical and Physical Properties

Understanding the properties of a chemical is the first step in determining the appropriate disposal route. This compound is an organic compound with the following characteristics that inform its handling and disposal.

PropertyValueReference
Molecular FormulaC17H29N3O2[1]
Molecular Weight307.4 g/mol [1]
CAS Number553-65-1[1]
IUPAC Name2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate[1]

Detailed Disposal Protocols

The proper disposal of this compound waste requires careful segregation and handling based on its form—solid, liquid, or as a contaminant on laboratory materials.

Protocol 1: Disposal of Solid this compound Waste

This protocol covers unused or expired this compound powder and any materials, such as weigh boats or contaminated gloves, that have come into direct contact with the solid compound.

Methodology:

  • Segregation: All solid waste contaminated with this compound must be kept separate from general laboratory trash.

  • Containment: Place the solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be prominently labeled as "Hazardous Waste" and include "this compound" as a chemical constituent.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the institution's EHS personnel.

Protocol 2: Disposal of Liquid this compound Waste

This procedure details the disposal of this compound solutions, which are often dissolved in organic solvents.

Methodology:

  • Collection: Carefully pour liquid this compound waste into a dedicated, properly vented, and sealed chemical waste container intended for organic solvent waste. The use of a funnel is recommended to prevent spills.

  • Segregation: Do not mix this compound solutions with other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents, including this compound and the solvent(s) used.

  • Storage: Secure the container in a designated satellite accumulation area for hazardous liquid waste, away from sources of ignition.

Protocol 3: Handling Spills and Decontamination

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Methodology:

  • Absorption: For liquid spills, cover the affected area with an absorbent material, working from the outside in to contain the spill. For solid spills, gently cover the powder with damp paper towels to prevent it from becoming airborne.

  • Cleanup: Using tongs or a brush and dustpan, collect all contaminated materials, including absorbent pads, paper towels, and any broken glassware. Do not use bare hands.

  • Containment: Place all cleanup materials into a designated hazardous waste container.

  • Surface Decontamination: Clean the affected area with an appropriate solvent, followed by soap and water, to ensure the removal of any residual chemical. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container spill_container Place in Labeled 'Hazardous Solid Waste' Container spill_waste->spill_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage spill_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: A flowchart outlining the procedural steps for this compound waste disposal.

References

Safe Handling Protocol: Personal Protective Equipment for Novel Compounds (e.g., "Amoxecaine")

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Amoxecaine" is not a recognized chemical entity in standard chemical databases. The following guidance is based on a conservative approach for handling a novel or uncharacterized chemical compound with unknown toxicological properties. A thorough risk assessment should be conducted by qualified personnel before any handling of such a substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals when handling novel chemical compounds. The primary objective is to ensure the safety of all laboratory personnel through the correct selection and use of Personal Protective Equipment (PPE) and adherence to established disposal procedures.

Pre-Handling Risk Assessment

Before any manipulation of a novel compound, a comprehensive risk assessment is mandatory. This assessment should consider the potential routes of exposure (inhalation, dermal contact, ingestion, injection), the physical form of the substance (solid, liquid, gas), and the procedures to be performed.

Personal Protective Equipment (PPE) Selection

Given the unknown hazards of "this compound," a comprehensive PPE protocol is required to minimize all potential routes of exposure.

2.1. Respiratory Protection

If the compound is a powder, volatile, or if aerosols may be generated, respiratory protection is crucial.

  • Minimum: A properly fitted N95 or FFP2 respirator.

  • Recommended: A full-face respirator with appropriate cartridges for organic vapors and particulates, or a Powered Air-Purifying Respirator (PAPR).

  • High-Risk Operations: For procedures with a high likelihood of aerosol generation, working within a certified chemical fume hood or a glove box is mandatory.

2.2. Eye and Face Protection

  • Minimum: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended: A full-face shield worn over chemical splash goggles to protect against splashes and airborne particles.

2.3. Skin and Body Protection

  • Laboratory Coat: A flame-resistant lab coat is standard. For handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn.

  • Gloves: Due to the unknown nature of "this compound," double-gloving is recommended.

    • Inner Glove: A thin, nitrile glove.

    • Outer Glove: A chemically resistant glove with a longer cuff, such as butyl rubber or neoprene. The specific material should be chosen after consulting a glove compatibility chart for a class of compounds with similar suspected properties, if any. Gloves should be changed immediately if contaminated.

2.4. Foot Protection

  • Required: Closed-toe shoes, preferably made of a chemically resistant material. Disposable shoe covers should be used if there is a risk of spills.

Quantitative Summary of PPE

Protection Type Minimum Requirement Recommended for Enhanced Safety High-Risk Operations
Respiratory N95 or FFP2 RespiratorFull-Face Respirator with appropriate cartridges or PAPRCertified Chemical Fume Hood or Glove Box
Eye & Face Chemical Splash Goggles (ANSI Z87.1)Full-Face Shield over GogglesNot Applicable
Hand Single pair of nitrile glovesDouble-gloving (inner nitrile, outer chemically resistant)Double-gloving (inner nitrile, outer chemically resistant)
Body Flame-Resistant Lab CoatChemically Resistant Apron over Lab CoatFull Chemically Resistant Suit
Foot Closed-toe shoesChemically Resistant Shoes with Shoe CoversChemically Resistant Boots

Experimental Workflow and PPE Protocol

The following diagram outlines the logical steps for safe handling of a novel compound like "this compound".

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Conduct Risk Assessment b Review Safety Data Sheet (if available) a->b c Select and Inspect PPE b->c d Prepare Engineering Controls (Fume Hood, etc.) c->d e Don PPE in Correct Sequence d->e Proceed to Handling f Handle 'this compound' in Designated Area g Perform Experiment h Decontaminate Work Area g->h Experiment Complete i Segregate Waste h->i j Doff PPE in Correct Sequence i->j k Wash Hands Thoroughly j->k

Caption: Experimental workflow for handling novel chemical compounds.

Disposal Plan

Proper disposal of "this compound" and all contaminated materials is critical to prevent environmental contamination and exposure to waste handlers.

  • Chemical Waste: All unused "this compound" and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container. The waste container should be made of a material compatible with the chemical.

  • Contaminated PPE: All disposable PPE, including gloves, shoe covers, and lab coats, should be considered hazardous waste. Place these items in a separate, clearly labeled hazardous waste bag or container immediately after use.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's guidelines for the storage and pickup of hazardous chemical waste. Do not mix incompatible waste streams.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling novel compounds of unknown toxicity, ensuring a safe and controlled laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.